Imiloxan hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDJPJNFVJXEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017546 | |
| Record name | Imiloxan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86710-23-8, 81167-22-8 | |
| Record name | Imiloxan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiloxan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMILOXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Imiloxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan (B1671758) hydrochloride is a potent and highly selective antagonist of the α2B-adrenoceptor. This technical guide provides a comprehensive overview of its mechanism of action, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented to illustrate its selectivity, and key signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.
Core Mechanism of Action: Selective α2B-Adrenoceptor Antagonism
Imiloxan hydrochloride exerts its pharmacological effects primarily through competitive antagonism of the α2B-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] It is particularly noted for its high selectivity for the α2B subtype over other α2-adrenoceptor subtypes (α2A and α2C) and α1-adrenoceptors.[3] This selectivity makes imiloxan a valuable pharmacological tool for differentiating the physiological and pathological roles of the α2-adrenoceptor subtypes.[1][2]
The α2-adrenoceptors are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous agonists such as norepinephrine (B1679862) and epinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By binding to the α2B-adrenoceptor without activating it, imiloxan blocks the binding of endogenous agonists, thereby preventing the associated downstream signaling cascade and the subsequent decrease in cAMP.
Quantitative Pharmacological Data
The binding affinity of this compound for various adrenoceptor subtypes has been determined through radioligand binding assays. This data highlights its selectivity for the α2B subtype.
| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. α2B | Tissue/Cell Model | Radioligand | Reference |
| α2B | 7.26 | 55 | - | Rat Kidney | [3H]-Rauwolscine | [3] |
| α2A | < 6.0 | >1000 | > 55 | Rabbit Spleen | [3H]-Rauwolscine | [3] |
Note: The Ki value for the α2B receptor was calculated from the pKi value (Ki = 10^(-pKi)). The selectivity is based on the reported 55-fold higher affinity for α2B compared to α2A.
Signaling Pathways
Imiloxan, as an antagonist, inhibits the signaling cascades initiated by α2B-adrenoceptor agonists. Two primary pathways are of significance: the canonical Gi-cAMP pathway and a non-canonical MAPK/ERK pathway.
Canonical Gi/cAMP Signaling Pathway
The primary and most well-established signaling pathway for the α2B-adrenoceptor involves its coupling to Gi proteins. Agonist binding triggers the dissociation of the Gαi subunit, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. Imiloxan blocks this agonist-induced inhibition.
Non-Canonical MAPK/ERK Signaling Pathway
Recent studies have shown that α2B-adrenoceptors can also signal through pathways independent of cAMP, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. This signaling can be initiated through G protein-dependent or independent mechanisms, potentially involving β-arrestin. Activation of this pathway can influence cellular processes such as proliferation and differentiation. As an antagonist, imiloxan would be expected to inhibit agonist-induced activation of this pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.
Radioligand Binding Assay (for determining binding affinity)
This assay quantifies the affinity of imiloxan for adrenoceptor subtypes by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of imiloxan at α2A and α2B-adrenoceptors.
Materials:
-
Radioligand: [3H]-Rauwolscine
-
Tissue Preparations:
-
α2A-adrenoceptors: Rabbit spleen membranes
-
α2B-adrenoceptors: Rat kidney membranes
-
-
Competitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester
-
Scintillation Counter
Protocol:
-
Membrane Preparation: Homogenize rabbit spleen or rat kidney tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 0.2-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer
-
Varying concentrations of this compound
-
A fixed concentration of [3H]-Rauwolscine (typically near its Kd, e.g., 1-5 nM)
-
Membrane preparation
-
For non-specific binding, use a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of imiloxan to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (for determining antagonist activity)
This assay measures the ability of imiloxan to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency (IC50) of imiloxan at the α2B-adrenoceptor.
Materials:
-
Cell Line: A cell line expressing the α2B-adrenoceptor (e.g., HEK293 or CHO cells).
-
Agonist: A known α2-adrenoceptor agonist (e.g., UK-14304 or dexmedetomidine).
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Antagonist: this compound
-
cAMP Detection Kit: (e.g., LANCE, HTRF, or GloSensor cAMP assay kits).
Protocol:
-
Cell Culture: Culture the α2B-adrenoceptor expressing cells to an appropriate confluency in 96- or 384-well plates.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist (typically at its EC80 concentration to elicit a robust response) in the presence of forskolin.
-
Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of imiloxan to generate a dose-response curve and determine the IC50 value, which represents the concentration of imiloxan required to inhibit 50% of the agonist-induced response.
Conclusion
This compound is a highly selective α2B-adrenoceptor antagonist. Its mechanism of action is centered on the competitive blockade of this receptor, thereby inhibiting both the canonical Gi-mediated decrease in intracellular cAMP and potentially non-canonical signaling pathways such as the MAPK/ERK cascade. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of imiloxan. Its selectivity makes it an indispensable tool for elucidating the specific roles of the α2B-adrenoceptor in health and disease.
References
Imiloxan Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imiloxan hydrochloride is a potent and highly selective α2B-adrenoceptor antagonist. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and visualizations of its signaling pathway are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a synthetic compound with the molecular formula C14H16N2O2・HCl. Its chemical structure is characterized by an imidazole (B134444) ring linked to a 1,4-benzodioxan moiety.
Systematic IUPAC Name: 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride
SMILES: CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl
InChI Key: ANDJPJNFVJXEKX-UHFFFAOYSA-N
A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Weight | 280.75 g/mol | |
| Molecular Formula | C14H16N2O2・HCl | |
| Purity | >98% | |
| Form | Solid | |
| Solubility | Soluble in water to 100 mM | |
| CAS Number | 86710-23-8 |
Mechanism of Action
This compound functions as a selective antagonist of the α2B-adrenergic receptor, a G protein-coupled receptor (GPCR). The α2-adrenoceptors, including the α2B subtype, are coupled to the inhibitory G protein (Gi).
Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α2B-adrenoceptor inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of α2B-adrenoceptor activation.
Pharmacological Data
This compound exhibits high selectivity for the α2B-adrenoceptor subtype over other α2-adrenoceptor subtypes.
| Parameter | Value | Species/Tissue | Reference |
| pKi (α2B) | 7.26 | - | |
| Selectivity | 55-fold higher affinity for α2B vs α2A | - |
Experimental Protocols
Radioligand Binding Assay for α2B-Adrenoceptor Affinity
This protocol is a representative method for determining the binding affinity of this compound for the α2B-adrenoceptor.
Objective: To determine the inhibition constant (Ki) of this compound at the α2B-adrenoceptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-rauwolscine.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the α2B-adrenoceptor (e.g., rat kidney).
-
Radioligand: [3H]-rauwolscine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled α2-adrenoceptor antagonist (e.g., phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-rauwolscine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-rauwolscine, and a high concentration of non-labeled antagonist.
-
Competitive Binding: Membrane preparation, [3H]-rauwolscine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis Overview
The synthesis of Imiloxan involves the preparation of the imidazole portion followed by N-alkylation. A general synthetic route for 2-(1,4-benzodioxan-2-ylmethyl)imidazole hydrochloride involves reacting 2-(1,4-benzodioxan-2-ylmethyl)-imidazole with hydrogen chloride in methanol, followed by precipitation with diethyl ether and recrystallization.[1]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the α2B-adrenoceptor. Its high selectivity makes it particularly useful for distinguishing the functions of different α2-adrenoceptor subtypes. The data and protocols presented in this guide are intended to facilitate further research into this important pharmacological agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Imiloxan (B1671758) Hydrochloride
Introduction
Imiloxan hydrochloride (CAS: 81167-22-8) is a potent and highly selective α2B-adrenoceptor antagonist.[1] Its selectivity makes it a valuable tool for researchers studying the specific roles of the α2B-adrenoceptor subtype in various physiological processes.[2] The α2-adrenergic receptors are known to modulate neurotransmitter release, primarily by inhibiting adenylate cyclase through Gi proteins, which leads to a decrease in cellular cAMP levels. This mechanism plays a role in regulating physiological responses such as smooth muscle contraction and platelet aggregation. Given its importance in research, a thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is critical for designing accurate experiments, developing formulations, and ensuring the integrity of research data.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes and pathways.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation possibilities and bioavailability. This compound exhibits good solubility in aqueous solutions and some organic solvents.
Quantitative Solubility Data
The known solubility values for this compound are summarized in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM[1] | 28.07 mg/mL[1] | - |
| Water | Not Specified | 30 mg/mL[3] | - |
| DMSO | 445.24 mM | 125 mg/mL[4] | Requires ultrasonic treatment for dissolution.[4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a controlled temperature to reach equilibrium.
Materials:
-
This compound powder (purity ≥98%)
-
Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible to ensure a saturated solution is achieved.[5]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let undissolved solids settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.[7]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, immediately filter the aliquot using a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]
Stability Profile
Drug stability is the capacity of a pharmaceutical product to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.[9]
Storage and Stability Data
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Condition | Duration | Notes |
| Powder Storage | Desiccate at Room Temperature[1] | Not Specified | Recommended for general handling. |
| Dry, dark, 0 - 4°C[10] | Short-term (days to weeks)[10] | Provides enhanced protection. | |
| Dry, dark, -20°C[10] | Long-term (months to years)[10] | Optimal for long-term archival. | |
| -20°C[11] | 2 years[11] | Manufacturer-specified shelf life. | |
| Solution Storage | In DMSO at 4°C[11] | 2 weeks[11] | For prepared stock solutions. |
| In DMSO at -80°C[11] | 6 months[11] | For long-term storage of stock solutions. |
Factors Influencing Stability
The stability of this compound can be influenced by several environmental factors, including temperature, humidity, light, and pH.[12][13] Forced degradation studies are typically employed to understand a compound's susceptibility to these stressors and to identify potential degradation products.[14][15]
Experimental Protocol: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[16]
Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven/climate chamber for thermal stress
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store under the same conditions as the acid hydrolysis. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a set period. Withdraw samples at intervals and dilute for analysis.
-
Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 70°C) in a calibrated oven for an extended period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC or LC-MS method. The goal is to separate the intact drug from any degradation products and to identify and characterize these products.[14]
Biological Context: α2B-Adrenoceptor Signaling
This compound exerts its pharmacological effects by selectively blocking the α2B-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligands (e.g., norepinephrine), couples to an inhibitory G-protein (Gi).
The activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this interaction, imiloxan prevents the downstream signaling cascade, leading to an increase in or maintenance of cAMP levels that would otherwise be suppressed.
References
- 1. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound >98% (HPLC), solid | 86710-23-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. japsonline.com [japsonline.com]
- 13. www3.paho.org [www3.paho.org]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. gmpsop.com [gmpsop.com]
Imiloxan Hydrochloride: A Technical Guide for Differentiating α2-Adrenergic Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan (B1671758) hydrochloride is a valuable pharmacological tool for the differentiation of α2-adrenergic receptor (α2-AR) subtypes. This technical guide provides an in-depth overview of its binding affinity, selectivity, and the experimental protocols utilized to characterize its interaction with the α2A, α2B, and α2C adrenoceptors. Detailed methodologies for radioligand binding and functional assays are presented, alongside a summary of its effects on downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers employing imiloxan hydrochloride in their investigations of the α2-adrenergic system.
Introduction to α2-Adrenergic Receptors and the Role of Imiloxan
The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. Three distinct subtypes have been identified in humans: α2A, α2B, and α2C. These subtypes share a significant degree of sequence homology but exhibit distinct tissue distribution and physiological roles, making subtype-selective ligands essential for their study.
This compound has been identified as a selective antagonist for the α2B-adrenoceptor subtype.[1][2] Its selectivity, particularly over the α2A subtype, makes it a critical tool for elucidating the specific functions of the α2B receptor in various physiological and pathological processes.[1]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human α2A, α2B, and α2C adrenoceptor subtypes has been determined through radioligand binding assays. The data presented below is crucial for designing experiments and interpreting results.
| Receptor Subtype | Log KD | KD (nM) | Selectivity Ratio (over α2B) | Reference |
| α2A | -6.76 ± 0.08 | 173.78 | 60-fold lower affinity | [3] |
| α2B | -8.54 ± 0.09 | 2.88 | - | [3] |
| α2C | -7.56 ± 0.08 | 27.54 | 9.5-fold lower affinity | [3] |
KD values were calculated from the provided Log KD values.
Experimental Protocols
Radioligand Binding Assay (Whole Cell Competition)
This protocol is representative of the methodology used to determine the binding affinity of this compound for the different α2-AR subtypes.[3]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human α2A, α2B, and α2C adrenoceptors.
Materials:
-
CHO cells stably expressing the human α2A, α2B, or α2C adrenoceptor.
-
3H-rauwolscine (radioligand).
-
This compound.
-
Cell culture medium (e.g., DMEM/F12).
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid.
-
96-well plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture CHO cells expressing the α2-AR subtype of interest to confluence in 96-well plates.
-
Assay Preparation: On the day of the experiment, remove the culture medium and wash the cells gently with PBS.
-
Competition Binding:
-
Add increasing concentrations of this compound to triplicate wells.
-
Immediately add a fixed concentration of 3H-rauwolscine to all wells. The concentration of the radioligand should ideally be at or below its Kd for the respective receptor subtype.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Determination of Non-Specific Binding: In a separate set of wells, add a high concentration of a non-labeled competing ligand (e.g., phentolamine) to determine non-specific binding.
-
Termination and Lysis: Terminate the incubation by aspirating the medium. Wash the cells with ice-cold PBS to remove unbound radioligand. Lyse the cells to release the bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and quantify the amount of bound 3H-rauwolscine using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of imiloxan that inhibits 50% of the specific binding of 3H-rauwolscine) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Accumulation)
This protocol outlines a general method to assess the functional antagonism of this compound at α2-AR subtypes.
Objective: To determine the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the α2-AR subtype of interest.
-
This compound.
-
An α2-AR agonist (e.g., UK-14,304).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an α2-AR agonist (typically the EC80 concentration for inhibition of cAMP) in the presence of forskolin and a phosphodiesterase inhibitor.
-
Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP accumulation.
-
This data can be used to calculate the antagonist's apparent affinity (pA2) using a Schild plot analysis.
-
Signaling Pathways of α2-Adrenergic Receptors
α2-Adrenergic receptors primarily couple to the inhibitory G protein, Gi/o. Activation of the receptor leads to the dissociation of the G protein into its αi/o and βγ subunits, which then modulate the activity of various downstream effectors.
Canonical Gi Signaling Pathway
The primary and most well-characterized signaling pathway for all three α2-AR subtypes involves the inhibition of adenylyl cyclase.
Canonical Gi signaling pathway of α2-adrenergic receptors.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the affinity of a test compound like imiloxan.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Imiloxan Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan (B1671758) hydrochloride is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-AR).[1][2][3] This selectivity makes it an invaluable pharmacological tool in neuroscience research for dissecting the specific physiological and pathological roles of the α2B-adrenoceptor subtype from the other α2-adrenergic receptor subtypes (α2A and α2C). This technical guide provides an in-depth overview of Imiloxan hydrochloride, including its mechanism of action, key experimental data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the α2B-adrenergic receptor. α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi/o).[4] Activation of these receptors by endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By antagonizing the α2B receptor, Imiloxan prevents this signaling cascade, thereby disinhibiting adenylyl cyclase and leading to a relative increase in cAMP levels. Furthermore, α2B-adrenoceptor signaling has been shown to involve the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] Imiloxan, by blocking the receptor, can be used to investigate the role of the α2B subtype in these downstream signaling events.
Quantitative Data
The following tables summarize the binding affinities of this compound and other key adrenergic ligands for α2A and α2B-adrenergic receptors, providing a clear comparison of their selectivity profiles. The data is primarily derived from radioligand binding assays using [3H]-rauwolscine.[1]
Table 1: Binding Affinities (pKi) of Adrenergic Ligands at α2A and α2B-Adrenoceptors
| Compound | pKi at α2A-Adrenoceptor (Rabbit Spleen) | pKi at α2B-Adrenoceptor (Rat Kidney) | Selectivity (α2B vs. α2A) |
| Imiloxan | 5.51 | 7.26 | 56-fold |
| Rauwolscine | 8.89 | 8.65 | ~0.6-fold |
| Yohimbine | 8.52 | 8.16 | ~0.4-fold |
| Prazosin | 5.94 | 7.96 | 105-fold |
| Oxymetazoline | 8.32 | 6.70 | ~0.02-fold |
| Clonidine | 7.55 | 6.81 | ~0.2-fold |
Data sourced from Michel et al. (1990).[1]
Table 2: this compound - Key Quantitative Parameters
| Parameter | Value | Source |
| pKi for α2B-Adrenoceptor | 7.26 | [4] |
| Selectivity for α2B over α2A | 55-fold | [4] |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Subtype Selectivity
This protocol is adapted from the methodology described by Michel et al. (1990)[1] for determining the binding affinity of compounds for α2A and α2B-adrenergic receptors.
1. Membrane Preparation:
-
α2A-Adrenoceptor Source (Rabbit Spleen):
-
Homogenize fresh or frozen rabbit spleen in 10 volumes of ice-cold 50 mM Tris-HCl, 5 mM EDTA buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in 50 mM Tris-HCl, 10 mM MgCl2 (pH 7.4) for the binding assay.
-
-
α2B-Adrenoceptor Source (Rat Kidney):
-
Follow the same procedure as for the rabbit spleen, using fresh or frozen rat kidneys.
-
2. Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-rauwolscine (specific activity ~80 Ci/mmol).
-
Incubation:
-
In a final volume of 1 ml, incubate the membrane preparation (100-200 µg protein) with [3H]-rauwolscine (0.5 nM) and various concentrations of the competing ligand (e.g., this compound).
-
Incubate for 60 minutes at 25°C.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters.
-
Wash the filters three times with 5 ml of ice-cold assay buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Vasopressor Response in Pithed Rats
This protocol is a generalized procedure based on studies investigating the cardiovascular effects of α2-adrenoceptor ligands.[7]
1. Animal Preparation:
-
Use male Wistar rats (250-300g).
-
Anesthetize the rats (e.g., with sodium pentobarbital, 60 mg/kg, i.p.).
-
Insert a tracheal cannula to facilitate artificial respiration.
-
"Pith" the rat by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the central nervous system, thus eliminating central cardiovascular reflexes.
-
Immediately begin artificial respiration with room air.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
2. Experimental Procedure:
-
Allow the animal's blood pressure to stabilize.
-
Administer an α2-adrenergic agonist (e.g., B-HT 933) to induce a vasopressor (blood pressure increasing) response.
-
Once a stable and reproducible response to the agonist is achieved, administer this compound intravenously at various doses (e.g., 1000 and 3000 µg/kg).[7]
-
After administration of Imiloxan, re-challenge with the α2-adrenergic agonist and record the changes in the vasopressor response.
3. Data Analysis:
-
Measure the mean arterial pressure (MAP) throughout the experiment.
-
Quantify the agonist-induced pressor response before and after the administration of Imiloxan.
-
Express the antagonist effect of Imiloxan as the percentage inhibition of the agonist-induced pressor response.
Signaling Pathways and Experimental Workflows
α2B-Adrenoceptor Signaling via Gαi and Inhibition of Adenylyl Cyclase
This diagram illustrates the canonical signaling pathway for α2B-adrenergic receptors.
Caption: Canonical Gαi-mediated signaling of the α2B-adrenoceptor.
α2B-Adrenoceptor-Mediated ERK Activation
This diagram illustrates the pathway through which α2B-adrenoceptors can activate the ERK signaling cascade.
Caption: G-protein-dependent activation of the ERK/MAPK pathway by the α2B-AR.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a critical research tool for the specific investigation of α2B-adrenergic receptor function in the nervous system and other tissues. Its high selectivity allows for the clear delineation of α2B-mediated effects from those of other α2-adrenoceptor subtypes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Imiloxan in their studies to further elucidate the role of the α2B-adrenoceptor in health and disease.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Adrenergic alpha-2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. This compound, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
- 5. Regulation of α2B-Adrenergic Receptor-mediated Extracellular Signal-regulated Kinase 1/2 (ERK1/2) Activation by ADP-ribosylation Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
α2B-adrenoceptor function and signaling pathways
An In-depth Technical Guide to the α2B-Adrenoceptor: Function, Signaling, and Experimental Analysis
Abstract
The α2B-adrenoceptor (ADRA2B) is a subtype of the α2-adrenergic receptor family, a group of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1][2] Predominantly coupled to the inhibitory G protein (Gi/o), the α2B-adrenoceptor plays a crucial role in various physiological processes, most notably in the cardiovascular system where it mediates vasoconstriction.[3][4][5] It is also implicated in metabolic regulation, central nervous system functions, and platelet activation.[6][7] This technical guide provides a comprehensive overview of the α2B-adrenoceptor, detailing its function, downstream signaling pathways, and quantitative pharmacology. Furthermore, it outlines detailed protocols for key experimental assays used to investigate its properties, serving as a vital resource for researchers, scientists, and professionals in drug development.
Introduction to the α2B-Adrenoceptor
The α2-adrenergic receptors are classified into three highly homologous subtypes: α2A, α2B, and α2C.[6][8] The α2B-adrenoceptor, encoded by the intronless ADRA2B gene on chromosome 2, is a seven-transmembrane domain receptor that responds to catecholamines.[6][9] While sharing functional overlap with other α2 subtypes, the α2B-adrenoceptor possesses a distinct tissue distribution and physiological profile. It is found in the central nervous system, with notable expression in the thalamus, and peripherally in tissues such as vascular smooth muscle, the liver, spleen, and kidney.[1][6][8] Its activation is a key mechanism in the regulation of blood pressure, and genetic polymorphisms in the ADRA2B gene have been linked to altered metabolic rates and an increased risk for cardiovascular diseases, including hypertension and sudden cardiac death.[4][6][10]
Physiological Functions and Therapeutic Relevance
The physiological roles of the α2B-adrenoceptor are diverse, with significant implications for cardiovascular health and metabolic control.
-
Cardiovascular Regulation: The primary and most well-characterized function of peripheral α2B-adrenoceptors is the mediation of vasoconstriction in vascular smooth muscle cells.[1][11] This action contributes to the regulation of peripheral vascular resistance and blood pressure.[4][6] Unlike the centrally-acting α2A subtype which lowers blood pressure, the peripheral α2B subtype's activation leads to a pressor response.[2][4]
-
Metabolic Control: In the pancreas, α2-adrenoceptor activation on islet beta-cells inhibits insulin (B600854) secretion.[7] A specific deletion polymorphism in the α2B-adrenoceptor is associated with decreased desensitization, reduced basal metabolic rate, and may contribute to the pathogenesis of obesity.[6][10]
-
Central Nervous System (CNS): Within the CNS, α2B-adrenoceptors are involved in regulating neurotransmitter release, though the α2A subtype is more dominant in this role.[6]
-
Other Functions: The α2B-adrenoceptor also contributes to platelet activation, the contraction of uterine smooth muscle during late pregnancy, and centrally-mediated gastric mucosal protection.[3][6]
Signaling Pathways
The α2B-adrenoceptor transduces extracellular signals into intracellular responses primarily through G protein-dependent pathways, with emerging evidence for G protein-independent signaling.
Canonical Gαi-Mediated Signaling Pathway
As a classical Gi/o-coupled receptor, the α2B-adrenoceptor's primary signaling cascade involves the inhibition of adenylyl cyclase.[1][11][12]
-
Agonist Binding: Binding of an agonist (e.g., norepinephrine) induces a conformational change in the receptor.
-
G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.
-
Subunit Dissociation: The G protein dissociates into its Gαi-GTP and Gβγ subunits.
-
Adenylyl Cyclase Inhibition: The Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP).[10][13]
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of downstream effectors such as Protein Kinase A (PKA), thereby modulating cellular function.
Caption: Canonical α2B-adrenoceptor signaling via the Gi protein pathway, leading to inhibition of adenylyl cyclase.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the α2B-adrenoceptor can also stimulate cell proliferation, particularly in vascular smooth muscle cells, through the MAPK/ERK (Extracellular signal-Regulated Kinase) cascade.[14] This pathway can be initiated through G protein-dependent mechanisms, often involving the Gβγ subunit, and can include the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[14]
Caption: α2B-adrenoceptor-mediated activation of the proliferative MAPK/ERK signaling cascade.
Receptor Desensitization and β-Arrestin Signaling
Prolonged agonist exposure leads to receptor desensitization, a process that uncouples the receptor from G protein signaling and can initiate G protein-independent signals.
-
GRK Phosphorylation: The agonist-occupied receptor is phosphorylated on serine and threonine residues in its C-terminal tail by G protein-coupled receptor kinases (GRKs).[15]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[15]
-
Desensitization & Internalization: β-arrestin binding sterically hinders G protein coupling, thus desensitizing the primary signal. It also acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis.
-
Signal Scaffolding: β-arrestin can also function as a signal scaffold, initiating a second wave of signaling by recruiting other proteins, including components of the MAPK cascade.
Caption: Agonist-induced phosphorylation, β-arrestin recruitment, and desensitization of the α2B-adrenoceptor.
Quantitative Pharmacology Data
The affinity and functional potency of various ligands at the human α2B-adrenoceptor have been characterized. The following tables summarize binding affinity data (pKd) and functional agonist potency (pEC50) for a range of adrenergic compounds. Data is primarily derived from studies using CHO cells stably expressing the human α2B-adrenoceptor.[16]
Table 1: Binding Affinities (pKd) of Ligands for the Human α2B-Adrenoceptor pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.
| Compound | Class | pKd (mean ± SEM) | Reference |
| Rauwolscine | Antagonist | 8.80 ± 0.05 | [16] |
| Yohimbine | Antagonist | 8.16 ± 0.04 | [16] |
| UK 14,304 | Agonist | 8.61 ± 0.04 | [16] |
| Dexmedetomidine | Agonist | 8.52 ± 0.03 | [16] |
| Clonidine | Agonist | 7.64 ± 0.03 | [16] |
| Guanfacine | Agonist | 7.15 ± 0.03 | [16] |
| Norepinephrine | Endogenous Agonist | 6.70 ± 0.04 | [16] |
| Epinephrine | Endogenous Agonist | 6.51 ± 0.04 | [16] |
Table 2: Functional Potencies (pEC50) of Agonists at the Human α2B-Adrenoceptor (Gi-mediated cAMP Inhibition) pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
| Compound | pEC50 (mean ± SEM) | Intrinsic Activity (%) | Reference |
| UK 14,304 | 9.07 ± 0.06 | 100 | [16] |
| Dexmedetomidine | 8.68 ± 0.07 | 100 | [16] |
| Clonidine | 8.17 ± 0.05 | 100 | [16] |
| Norepinephrine | 7.74 ± 0.06 | 100 | [16] |
| Epinephrine | 7.42 ± 0.06 | 100 | [16] |
| Guanfacine | 7.19 ± 0.06 | 94 | [16] |
Key Experimental Protocols
Investigating the α2B-adrenoceptor requires specific and robust methodologies. The following sections detail the protocols for fundamental assays used in its characterization.
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of ligands for a receptor and determining receptor density.[17][18]
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) in saturation assays, or the inhibitory constant (Ki) of a test compound in competition assays.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human α2B-adrenoceptor (e.g., CHO-K1 or HEK293 cells) to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.[19]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[19]
-
-
Assay Procedure (Competition Assay):
-
Set up a 96-well plate. To each well, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM yohimbine) for non-specific binding (NSB).
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine at a concentration near its Kd).[16]
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.[19]
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[19]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a scintillation counter.[19]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][19]
-
Caption: A streamlined workflow for determining ligand binding affinity using a radioligand binding assay.
cAMP Inhibition Assay
Objective: To measure the functional response of the Gi-coupled α2B-adrenoceptor by quantifying its ability to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Seeding: Seed cells expressing the α2B-adrenoceptor into a 96-well plate and grow overnight.
-
Assay Preparation: Wash cells with serum-free media. Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
Add varying concentrations of the test agonist.
-
Immediately add a fixed concentration of an adenylyl cyclase stimulator (e.g., 1-10 µM Forskolin) to all wells (except the basal control). This elevates cAMP levels, providing a signal that can be inhibited.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Detection:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial detection kit. Common methods include:
-
-
Data Analysis:
-
Normalize the data, setting the Forskolin-only response as 100% and the basal level as 0%.
-
Plot the percentage of inhibition against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and maximum inhibition (Emax).
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the activation of the MAPK/ERK signaling pathway following α2B-adrenoceptor stimulation.
Methodology:
-
Cell Culture and Starvation: Grow cells to ~80% confluence. Serum-starve the cells for 4-24 hours to reduce basal levels of phosphorylated ERK (p-ERK).
-
Agonist Stimulation: Treat the starved cells with the agonist at various concentrations or for various time points (a time-course of 2-30 minutes is common). Include an untreated control.
-
Cell Lysis: Immediately terminate the stimulation by washing the cells with ice-cold PBS and lysing them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the primary and secondary antibodies from the membrane.
-
Re-probe the same membrane with a primary antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample and normalize to the untreated control to determine the fold-change in ERK activation.
-
Conclusion
The α2B-adrenoceptor is a multifaceted GPCR with critical roles in physiological homeostasis, particularly in the cardiovascular and metabolic systems. Its primary function as a mediator of vasoconstriction through the canonical Gi pathway is well-established, while its involvement in proliferative signaling via the MAPK cascade highlights its complexity. Understanding the precise mechanisms of α2B-adrenoceptor signaling and regulation is paramount for the development of targeted therapeutics for conditions such as hypertension and metabolic syndrome. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the pharmacology and cell biology of this important receptor.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ALPHA-ADRENERGIC RECEPTOR GENE POLYMORPHISMS AND CARDIOVASCULAR REACTIVITY TO STRESS IN BLACK ADOLESCENTS AND YOUNG ADULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Metabolic regulation by alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The α2B adrenergic receptor is mutant in cortical myoclonus and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADRA2B Gene: Function, Regulation, and Clinical Significance [learn.mapmygenome.in]
- 11. What are ADRA2B agonists and how do they work? [synapse.patsnap.com]
- 12. Protein-Protein Interactions at the Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene expression profiles and signaling mechanisms in α2B-adrenoceptor-evoked proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. GPCR Signaling Assays [worldwide.promega.com]
- 21. journals.biologists.com [journals.biologists.com]
Imiloxan Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Imiloxan hydrochloride, a potent and selective α2B-adrenoceptor antagonist. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its study.
Core Properties of this compound
This compound is a valuable research tool for investigating the physiological and pathological roles of the α2B-adrenergic receptor subtype.
| Property | Value | Citations |
| CAS Number | 81167-22-8 | [1][2][3] |
| 86710-23-8 | [4][5] | |
| 81167-16-0 (free base) | [5][6] | |
| Molecular Weight | 280.75 g/mol | [1][2][4] |
| Molecular Formula | C₁₄H₁₆N₂O₂・HCl | [1][2] |
| Synonyms | RS-21361, Imiloxan HCl | [5][7] |
| Mechanism of Action | Selective α2B-adrenoceptor antagonist | [1][7] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the α2B-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[8] The α2B-adrenoceptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins.[9] Upon binding of an agonist, the receptor activates the Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[10]
As an antagonist, this compound binds to the α2B-adrenoceptor but does not elicit this downstream signaling cascade. Instead, it prevents endogenous agonists, such as norepinephrine (B1679862) and epinephrine, from binding to and activating the receptor. This blockade effectively inhibits the signaling pathway, making Imiloxan a critical tool for studying the physiological processes mediated by the α2B-adrenoceptor.
Furthermore, studies have indicated that α2B-adrenergic receptor activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK)1/2 and enhance mitogen-activated protein kinase (MAPK) activity.[10] By blocking the receptor, Imiloxan can be used to investigate the role of this pathway in various cellular processes.
Experimental Protocols
The following sections detail key experimental methodologies for the characterization of this compound's activity.
Radioligand Binding Assay for α2B-Adrenoceptor Affinity
This protocol is fundamental for determining the binding affinity (Ki) of this compound for the α2B-adrenoceptor.
1. Membrane Preparation:
-
Tissues or cells expressing the α2B-adrenoceptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.[11]
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-rauwolscine) and varying concentrations of this compound.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.[11]
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of Imiloxan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Assessment of α2B-Adrenoceptor Antagonism
This experimental design allows for the evaluation of this compound's antagonist activity in a physiological context. An example is the assessment of its effect on agonist-induced pressor responses in pithed rats.
1. Animal Preparation:
-
Male Wistar rats are anesthetized.
-
The animals are pithed by inserting a steel rod through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular regulation.
-
The animals are artificially ventilated.
-
Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration.
2. Experimental Procedure:
-
After a stabilization period, a baseline blood pressure is recorded.
-
An α2-adrenoceptor agonist (e.g., B-HT 933) is administered intravenously to induce a pressor (vasoconstrictor) response, and the change in blood pressure is measured.
-
This compound is then administered intravenously at various doses.
-
Following the administration of Imiloxan, the agonist is re-administered, and the pressor response is measured again.
3. Data Analysis:
-
The pressor responses to the agonist before and after the administration of Imiloxan are compared.
-
A dose-dependent inhibition of the agonist-induced pressor response by Imiloxan indicates its antagonist activity at the α2-adrenoceptors involved in vasoconstriction.
-
By using specific agonists and antagonists for different adrenoceptor subtypes, the selectivity of Imiloxan for the α2B-adrenoceptor can be confirmed in this in vivo model.
This technical guide provides a foundational understanding of this compound for researchers. For more detailed protocols and specific applications, consulting the primary literature is recommended.
References
- 1. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound (0986) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. This compound, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
- 5. medkoo.com [medkoo.com]
- 6. Imiloxan | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Imiloxan - Wikipedia [en.wikipedia.org]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide to Imiloxan Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Imiloxan (B1671758) hydrochloride, a potent and selective α2B-adrenoceptor antagonist, for research and development purposes. It covers commercial sourcing, key technical data, relevant signaling pathways, and detailed experimental protocols to facilitate its use in the laboratory.
Commercial Sources and Product Specifications
Imiloxan hydrochloride is available from several reputable suppliers for research use. The following table summarizes the key quantitative data from prominent vendors to aid in product selection and comparison.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Molecular Formula | CAS Number | Solubility | Form |
| R&D Systems (Tocris Bioscience) | 0986 | ≥98% (HPLC) | 280.75[1] | C₁₄H₁₆N₂O₂・HCl[1] | 81167-22-8[1] | Soluble to 100 mM in water[1] | White to off-white solid |
| MedChemExpress | HY-100226 | >98% | 280.75 | C₁₄H₁₇ClN₂O₂ | 81167-22-8 | Soluble in water | Solid |
| Abcam | ab141137 | >98% | 280.75 | C₁₄H₁₇ClN₂O₂ | 86710-23-8 | Soluble in water to 100 mM | Solid |
| TargetMol | T22861 | >98% | 280.75 | C₁₄H₁₇ClN₂O₂ | 81167-22-8 | Soluble in water | Solid |
| Probechem | PC-42821 | >98% | 280.75 | C₁₄H₁₇ClN₂O₂ | 81167-22-8 | Soluble in DMSO and water | Solid |
Mechanism of Action and Signaling Pathway
This compound is a highly selective antagonist of the α2B-adrenergic receptor (α2B-adrenoceptor), a G protein-coupled receptor (GPCR). The α2B-adrenoceptor is primarily coupled to the inhibitory G protein, Gi.
Signaling Pathway upon α2B-Adrenoceptor Activation (and its Inhibition by Imiloxan):
-
Agonist Binding: Endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) bind to the α2B-adrenoceptor.
-
Gi Protein Activation: This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Decreased cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA) and subsequent modulation of various downstream cellular processes, including smooth muscle contraction and neurotransmitter release.
Action of this compound:
This compound competitively binds to the α2B-adrenoceptor, preventing the binding of endogenous agonists. This blockade inhibits the activation of the Gi protein signaling cascade, thereby preventing the agonist-induced decrease in intracellular cAMP levels.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the α2B-adrenoceptor.
Radioligand Binding Assay: Determining the Affinity of Imiloxan for the α2B-Adrenoceptor
This protocol is adapted from the principles described in the key literature assessing Imiloxan's selectivity. It determines the binding affinity (Ki) of this compound for the α2B-adrenoceptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human α2B-adrenoceptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Rauwolscine or another suitable α2-adrenoceptor antagonist radioligand.
-
Non-specific Binding Control: Phentolamine or another high-affinity, non-selective α-adrenoceptor antagonist.
-
This compound: A stock solution of known concentration.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane suspension in assay buffer to a final concentration of 50-100 µg of protein per assay tube.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Set up triplicate tubes for each concentration of this compound, as well as for total binding and non-specific binding.
-
Total Binding Tubes: Add 50 µL of assay buffer.
-
Non-specific Binding Tubes: Add 50 µL of a high concentration of the non-specific binding control (e.g., 10 µM phentolamine).
-
Competition Tubes: Add 50 µL of the corresponding this compound dilution.
-
To all tubes, add 50 µL of the radioligand ([³H]-Rauwolscine) at a concentration close to its Kd (e.g., 1-2 nM).
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each tube. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the tubes at room temperature (25°C) for 60 minutes to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters that have been pre-soaked in wash buffer.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to stand for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Imiloxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for the study of imiloxan (B1671758) hydrochloride, a selective α2B-adrenoceptor antagonist. This document includes summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to guide researchers in designing and executing their studies.
Introduction
Imiloxan hydrochloride is a selective antagonist of the α2B-adrenergic receptor. Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines, especially norepinephrine (B1679862) and epinephrine. The α2-adrenoceptors are divided into three subtypes: α2A, α2B, and α2C. Imiloxan's selectivity for the α2B subtype makes it a valuable tool for elucidating the specific physiological and pharmacological roles of this receptor subtype.[1] While initially investigated for the treatment of depression, its development was halted due to hypersensitivity reactions observed in Phase 1 clinical trials.[2] Nevertheless, imiloxan remains a critical research compound for investigating the function of α2B-adrenoceptors in various physiological systems.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds to inform in vivo study design.
Table 1: In Vitro Receptor Binding Affinity of Imiloxan
| Receptor Subtype | Ligand | Preparation | pKi (mean ± SEM) | Reference |
| α2B-adrenoceptor | Imiloxan | Rat Kidney Membranes | 7.7 ± 0.1 | [1] |
| α2A-adrenoceptor | Imiloxan | Rabbit Spleen Membranes | < 6.0 | [1] |
Table 2: In Vivo Dosage of this compound in Preclinical and Clinical Studies
| Species | Study Type | Route of Administration | Dose | Observed Effect | Reference |
| Rat (Pithed) | Pharmacodynamic | Intravenous | 1000, 3000 µg/kg | Antagonism of B-HT 933-induced vasopressor responses | |
| Human | Metabolism | Oral | 500 mg | Characterization of metabolites and excretion pathways |
Table 3: Representative Pharmacokinetic Parameters of the α2-Adrenoceptor Antagonist Idazoxan in Rats (as a surrogate for Imiloxan)
No specific in vivo pharmacokinetic data for imiloxan in rats is publicly available. The following data for idazoxan, another α2-adrenoceptor antagonist, is provided as a reference for experimental design.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Oral | 3 | 145 ± 21 | ng/mL | |
| Tmax | Oral | 3 | 10 | min | |
| AUC (0-inf) | Oral | 3 | 7.8 ± 0.9 | µg·min/mL | |
| Bioavailability | Oral | 3 | 12.6 | % | |
| Clearance | IV | 3 | 104 ± 11 | mL/min/kg | |
| Volume of Distribution (Vd) | IV | 3 | 3.2 ± 0.4 | L/kg | |
| Half-life (t1/2) | IV | 3 | 21.3 ± 2.4 | min |
Signaling Pathway
The α2B-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Imiloxan, as an antagonist, blocks the binding of agonists like norepinephrine, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to characterize the pharmacodynamic and pharmacokinetic properties of this compound.
Pharmacodynamic Study: Antagonism of Clonidine-Induced Hypotension in Rats
This protocol is designed to evaluate the ability of this compound to antagonize the hypotensive effects of the α2-adrenoceptor agonist, clonidine (B47849).
Materials:
-
This compound
-
Clonidine hydrochloride
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Saline (0.9% NaCl)
-
Vehicle for drug dissolution (e.g., saline, distilled water)
-
Blood pressure monitoring system (e.g., tail-cuff or intra-arterial catheter)
-
Intravenous (IV) and/or intraperitoneal (IP) injection supplies
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. On the day of the study, anesthetize the rats. For direct blood pressure measurement, cannulate the carotid artery and connect it to a pressure transducer. Cannulate the jugular vein for intravenous drug administration.
-
Baseline Measurement: Allow the animal to stabilize after surgery for at least 30 minutes. Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration:
-
Divide animals into groups (e.g., Vehicle + Clonidine, Imiloxan (low dose) + Clonidine, Imiloxan (high dose) + Clonidine).
-
Administer a single bolus of this compound or vehicle intravenously. Suggested doses for imiloxan could range from 0.1 to 3 mg/kg based on studies with other α2-antagonists and the pithed rat study.
-
After a pre-treatment period (e.g., 15 minutes) to allow for drug distribution, administer a standard dose of clonidine (e.g., 10 µg/kg, IV) that is known to produce a consistent hypotensive response.
-
-
Data Collection: Continuously record MAP and HR for at least 60 minutes after clonidine administration.
-
Data Analysis:
-
Calculate the maximum decrease in MAP from baseline for each animal.
-
Express the effect of imiloxan as the percentage antagonism of the clonidine-induced hypotensive response compared to the vehicle-treated group.
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Pharmacokinetic Study in Rats
This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250g)
-
Vehicle for drug formulation (e.g., saline for IV, water or 0.5% methylcellulose (B11928114) for oral)
-
Intravenous (IV) and oral gavage supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Experimental Workflow:
Procedure:
-
Animal and Dosing Groups: Use male Sprague-Dawley rats. Divide them into two groups for intravenous (IV) and oral (PO) administration. A typical dose for a discovery-phase pharmacokinetic study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.
-
Drug Administration:
-
IV group: Administer this compound as a single bolus injection into the tail vein.
-
PO group: Administer this compound by oral gavage. Animals in this group should be fasted overnight prior to dosing.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Collect blood into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of imiloxan in rat plasma.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Bioavailability): Fraction of the oral dose that reaches systemic circulation (calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100).
-
-
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the antidiarrhoeal effect of clonidine and the lethal effect of noradrenaline in rats: a reliable procedure to evaluate the in-vivo alpha 1- and alpha 2-blocking activity of drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Imiloxan Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan (B1671758) hydrochloride is a potent and highly selective α2-adrenoceptor antagonist.[1] It is particularly distinguished by its preferential affinity for the α2B-adrenoceptor subtype, making it an invaluable pharmacological tool for differentiating α2-adrenoceptor subtypes in various tissues and experimental models.[2][3][4] Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands like Imiloxan with their receptor targets. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of a ligand for a receptor. This document provides detailed protocols and data for utilizing Imiloxan hydrochloride in competitive radioligand binding assays targeting α2-adrenergic receptors.
Data Presentation: Binding Affinity of Imiloxan
The selectivity of this compound for the human α2B-adrenoceptor subtype is evident from its binding affinity (Ki) values. The data presented below is derived from competitive binding assays using membranes from cells expressing recombinant human adrenoceptor subtypes.
| Receptor Subtype | Log KD (mean ± SEM) | Ki (nM) | Selectivity Ratio (α2A/α2B) | Selectivity Ratio (α2C/α2B) |
| α2A-Adrenoceptor | -5.88 ± 0.03[5] | 1318 | 4.0[5] | - |
| α2B-Adrenoceptor | -6.48 ± 0.05[5] | 331 | - | - |
| α2C-Adrenoceptor | -6.27 ± 0.03[5] | 537 | - | 2.5[5] |
Note: Ki values were calculated from Log KD values. A lower Ki value indicates a higher binding affinity. One source reports Imiloxan displays a 55-fold higher affinity for α2B over α2A adrenoceptors.
Signaling Pathway and Experimental Workflow
To understand the context of these binding assays, it is crucial to visualize both the biological signaling cascade initiated by α2-adrenoceptor activation and the experimental procedure used to measure ligand binding.
Figure 1. α2-Adrenoceptor Signaling Pathway.
Figure 2. Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
This section details a standard protocol for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors. The protocol uses [3H]-Rauwolscine, a commonly used radioligand for these receptors.[2][4]
Materials and Reagents
-
Membrane Preparation: Homogenized tissue or cultured cells known to express α2-adrenoceptors (e.g., rat kidney for α2B, rabbit spleen for α2A).[2][4]
-
Radioligand: [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Ligand: Phentolamine (10 µM) or unlabeled Rauwolscine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), scintillation vials, scintillation counter, and standard laboratory equipment.
Membrane Preparation
-
Homogenize tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[6][7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5-10 minutes at 4°C) to remove nuclei and cellular debris.[6][7]
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[2][6]
-
Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.[2]
Competitive Binding Assay Procedure
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[6][7] Set up reactions in triplicate.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]-Rauwolscine (at a final concentration near its Kd, typically 1-5 nM), and 150 µL of the membrane preparation (typically 50-120 µg protein for tissue).[6][8]
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine), 50 µL of [3H]-Rauwolscine, and 150 µL of the membrane preparation.[6][8]
-
Competitor (Imiloxan) Wells: Add 50 µL of this compound at various concentrations (typically a 10-point curve over a 5-log unit range), 50 µL of [3H]-Rauwolscine, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C or room temperature) with gentle agitation to allow the binding to reach equilibrium.[6][7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[6] This separates the receptor-bound radioligand from the free radioligand.[8]
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Scintillation Counting: Place the filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[2]
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)[2]
-
Determine IC50: For the competition assay, plot the percentage of specific binding against the logarithm of the Imiloxan concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Imiloxan that inhibits 50% of the specific binding of [3H]-Rauwolscine.[8]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[8]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of Imiloxan.
-
[L] is the concentration of the radioligand ([3H]-Rauwolscine) used in the assay.[8]
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).[8]
-
The calculated Ki value represents the affinity of this compound for the α2-adrenoceptor subtype being investigated.
References
- 1. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of imiloxan as a selective α2B‐adrenoceptor antagonist | Semantic Scholar [semanticscholar.org]
- 4. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols: Imiloxan Hydrochloride Dose-Response Curve in Isolated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan (B1671758) is a potent and selective antagonist of the α2B-adrenoceptor subtype.[1] This subtype of the adrenergic receptor system is involved in various physiological processes, and its modulation is a key area of interest in drug development. Understanding the dose-response relationship of imiloxan hydrochloride in isolated tissues is crucial for characterizing its pharmacological profile, determining its potency, and elucidating its mechanism of action. These application notes provide a comprehensive overview of the experimental protocols required to establish a dose-response curve for this compound in isolated tissue preparations, such as the rat vas deferens or rabbit aorta.
Data Presentation
| Parameter | Value | Tissue/System | Receptor Subtype | Reference |
| pKi (negative logarithm of the inhibition constant) | 7.5 | Rat Kidney Membranes | α2B-Adrenoceptor | [1] |
| pA2 (negative logarithm of the molar concentration of antagonist that produces a 2-fold shift in the agonist dose-response curve) | To be determined experimentally | e.g., Rat Vas Deferens, Rabbit Aorta | α2-Adrenoceptor | N/A |
Signaling Pathway
This compound acts as an antagonist at the α2B-adrenoceptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to this receptor activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the agonist from binding, imiloxan prevents this signaling cascade.
References
Application Notes: Imiloxan Hydrochloride for the Selective Study of α2B-Adrenergic GPCR Signaling
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets in drug discovery. Within this family, the α2-adrenergic receptors (adrenoceptors) are key regulators of the sympathetic nervous system. They are divided into three main subtypes: α2A, α2B, and α2C. These receptors primarily couple to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels by inhibiting the enzyme adenylyl cyclase. Differentiating the specific physiological and pathological roles of each subtype has been a significant challenge due to a lack of highly selective pharmacological tools.
Imiloxan (B1671758) hydrochloride has emerged as a valuable research tool, demonstrating high selectivity as an antagonist for the α2B-adrenoceptor subtype.[1][2] Its ability to selectively block α2B receptors allows researchers to dissect the specific contributions of this subtype to complex signaling pathways, making it an indispensable compound for studying cardiovascular function, neurotransmission, and metabolic regulation. These application notes provide a comprehensive overview and detailed protocols for utilizing imiloxan hydrochloride in the study of GPCR signaling.
Mechanism of Action
This compound is a competitive antagonist that binds to the α2B-adrenoceptor. By occupying the receptor's binding site, it prevents endogenous agonists, such as norepinephrine (B1679862) and epinephrine, from activating the receptor. This blockade inhibits the dissociation of the coupled heterotrimeric Gi-protein into its Gαi and Gβγ subunits, thereby preventing the inhibition of adenylyl cyclase and maintaining cellular cAMP levels. The selectivity of imiloxan makes it possible to isolate and study the downstream effects specifically mediated by the α2B subtype in cells or tissues where multiple α2-adrenoceptor subtypes are present.
References
Application Notes and Protocols for Imiloxan Hydrochloride in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenergic receptor. With a significant 55-fold higher affinity for the α2B subtype over the α2A subtype, Imiloxan serves as a critical pharmacological tool for elucidating the specific roles of α2B-adrenoceptors in physiological and pathophysiological processes. These application notes provide a comprehensive protocol for utilizing this compound in the study of smooth muscle contraction, particularly in vascular tissues.
The α2-adrenergic receptors, a class of G protein-coupled receptors, are known to mediate smooth muscle contraction through a signaling cascade that involves the inhibition of adenylyl cyclase and modulation of intracellular calcium levels. Understanding the specific contribution of the α2B subtype to this process is crucial for the development of targeted therapeutics for cardiovascular and other smooth muscle-related disorders.
Data Presentation
| Compound | Receptor Target | Parameter | Value | Species/Tissue |
| Imiloxan | α2B-Adrenoceptor | pKi | 7.26 | Not specified |
Note: The pKi value represents the negative logarithm of the inhibitory constant (Ki) and is a measure of the binding affinity of an antagonist to its receptor. A higher pKi value indicates a higher binding affinity. The protocol detailed in this document can be used to perform a Schild analysis to determine the pA2 value, which quantifies the functional antagonism of Imiloxan in a smooth muscle contraction assay.[1][2]
Signaling Pathway of α2B-Adrenoceptor in Smooth Muscle Contraction
Activation of α2B-adrenergic receptors on smooth muscle cells by an agonist, such as norepinephrine (B1679862), initiates a signaling cascade that leads to muscle contraction. This compound acts by competitively blocking this receptor, thereby inhibiting the downstream signaling events.
Experimental Protocols
Objective:
To determine the functional antagonism of this compound on norepinephrine-induced smooth muscle contraction in isolated rat thoracic aorta.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
This compound
-
Norepinephrine bitartrate
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7
-
Distilled water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated tissue bath system with force-displacement transducers
-
Data acquisition system
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick if endothelium-independent effects are to be studied.
-
-
Tissue Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an isolated tissue bath containing 10-20 mL of Krebs-Henseleit solution.
-
Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
Apply a resting tension of 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Contractility Assessment:
-
After equilibration, induce a contraction with a submaximal concentration of potassium chloride (KCl, e.g., 60 mM) to ensure tissue viability and obtain a reference contraction.
-
Once the contraction has reached a stable plateau, wash the tissues with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
-
Determination of Antagonistic Effect (Schild Analysis):
-
Control Agonist Concentration-Response: Generate a cumulative concentration-response curve for norepinephrine. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Washout: After the control curve, wash the tissues repeatedly until the tension returns to the baseline.
-
Antagonist Incubation: Add a known concentration of this compound (e.g., 10 nM) to the tissue bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
Second Agonist Concentration-Response: In the presence of Imiloxan, repeat the cumulative concentration-response curve for norepinephrine.
-
Repeat for Multiple Antagonist Concentrations: Wash the tissues thoroughly and repeat the incubation and norepinephrine concentration-response curve with at least two other increasing concentrations of Imiloxan (e.g., 30 nM and 100 nM).
-
-
Data Analysis:
-
Measure the magnitude of contraction at each norepinephrine concentration.
-
Plot the concentration-response curves for norepinephrine in the absence and presence of different concentrations of Imiloxan.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each concentration of Imiloxan using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Imiloxan (-log[Imiloxan]) on the x-axis.[2]
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This document provides a detailed protocol for investigating the effects of this compound on smooth muscle contraction. By following these procedures, researchers can effectively characterize the antagonistic properties of Imiloxan at the α2B-adrenoceptor in functional tissue preparations. The use of Schild analysis will allow for the determination of the pA2 value, providing a quantitative measure of its potency as a competitive antagonist. This information is invaluable for both basic pharmacological research and the development of novel therapeutics targeting the α2B-adrenergic system.
References
Application Note: Preparation of Imiloxan Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide and detailed protocol for the preparation, storage, and handling of Imiloxan hydrochloride stock solutions for research applications.
Introduction
This compound is a potent and highly selective α2B-adrenoceptor antagonist.[1][2] It is a valuable pharmacological tool for investigating the specific roles of the α2B-adrenergic receptor subtype in various physiological and pathological processes.[2] Accurate and consistent preparation of stock solutions is paramount for ensuring the reproducibility and reliability of experimental data. This application note outlines the essential chemical properties, a detailed protocol for stock solution preparation, and relevant biological pathway information.
Data Presentation: Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Note that batch-specific molecular weight may vary slightly due to hydration, and it is always recommended to refer to the Certificate of Analysis for the specific batch in use.[1]
| Property | Value | References |
| Molecular Formula | C₁₄H₁₆N₂O₂·HCl | [1] |
| Molecular Weight | 280.75 g/mol | [1][3] |
| Appearance | Solid powder, white to light yellow | [3][4] |
| Solubility in Water | Soluble up to 100 mM (28.07 mg/mL) | [1][5] |
| Solubility in DMSO | Soluble up to 125 mg/mL | [4] |
| Purity | ≥98% | [1] |
| Storage of Solid | Desiccate at room temperature or -20°C for long-term storage. | [1][3] |
| Storage of Stock Solution | Aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 6 months). Avoid repeated freeze-thaw cycles. | [3][4][6] |
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile pipettes and tips
-
0.22 µm sterile syringe filter (optional, for cell culture applications)
Procedure:
-
Determine Mass: Calculate the mass of this compound required. To prepare 10 mL of a 10 mM stock solution:
-
Mass (mg) = Molecular Weight ( g/mol ) × Concentration (mol/L) × Volume (L) × 1000 (mg/g)
-
Mass (mg) = 280.75 × 0.01 × 0.010 × 1000 = 28.075 mg
-
-
Weigh Compound: Using a calibrated analytical balance, carefully weigh 28.08 mg of this compound powder and transfer it to a sterile conical tube.
-
Add Solvent: Add 10 mL of sterile, high-purity water to the tube.
-
Dissolution: Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.
-
Sterile Filtration (Optional): For applications requiring sterile conditions, such as cell culture, pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.[4]
Visualization of Pathway and Workflow
Signaling Pathway of α2-Adrenergic Receptors
Imiloxan acts as an antagonist at the α2B-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous ligands like norepinephrine, couple to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the receptor, Imiloxan prevents this signaling cascade.
Caption: Antagonistic effect of Imiloxan on the α2B-adrenergic receptor signaling pathway.
General Experimental Workflow
The logical flow from stock solution preparation to data analysis is a critical component of reproducible research.
Caption: A typical experimental workflow utilizing an this compound stock solution.
References
Application Notes and Protocols: Imiloxan Hydrochloride in Pithed Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan (B1671758) hydrochloride is a potent and selective α2B-adrenoceptor antagonist.[1][2] This characteristic makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the α2B-adrenoceptor subtype, particularly in the cardiovascular system. The pithed rat model, a preparation where the central nervous system's influence on peripheral cardiovascular responses is eliminated, provides an ideal in vivo system to study the direct effects of compounds on the vasculature and heart.[3][4][5] These application notes provide detailed protocols for the use of imiloxan hydrochloride in pithed rat models to investigate its effects on cardiovascular parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking α2B-adrenoceptors. In the vasculature, α2-adrenoceptors, including the α2B subtype, are located on vascular smooth muscle cells and mediate vasoconstriction.[6] Stimulation of these G protein-coupled receptors (GPCRs) by agonists such as norepinephrine (B1679862) leads to a cascade of intracellular events culminating in smooth muscle contraction and an increase in blood pressure.
The signaling pathway for α2B-adrenoceptor-mediated vasoconstriction involves the activation of G proteins, which in turn can lead to the mobilization of intracellular calcium and sensitization of the contractile apparatus to calcium.[7][8][9] By blocking these receptors, imiloxan prevents this signaling cascade, leading to a reduction in agonist-induced vasoconstriction.
Signaling Pathway of α2B-Adrenoceptor in Vascular Smooth Muscle
Caption: α2B-adrenoceptor signaling pathway in vascular smooth muscle.
Experimental Protocols
Preparation of the Pithed Rat
This protocol describes the procedure for pithing a rat to eliminate central nervous system control over the cardiovascular system.
Materials:
-
Male Wistar rats (250-350 g)
-
Anesthetic (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Tracheal cannula
-
Rodent ventilator
-
Pithing rod (stainless steel)
-
Surgical instruments (scissors, forceps)
-
Heparinized saline (100 IU/mL)
-
Catheters for vascular access (e.g., PE-50 tubing)
-
Pressure transducer and recording system
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of pedal and corneal reflexes.
-
Secure the rat in a supine position on a heating pad to maintain body temperature.
-
Perform a tracheotomy and insert a tracheal cannula. Connect the cannula to a rodent ventilator and begin artificial respiration (e.g., 80-90 strokes/min, 1 mL/100 g body weight).
-
Insert the pithing rod through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system.
-
Perform a bilateral vagotomy to eliminate vagal reflexes.
-
Cannulate the carotid artery for blood pressure measurement. Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Cannulate the jugular vein for intravenous administration of drugs.
-
Allow the preparation to stabilize for at least 20 minutes before commencing the experiment.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or distilled water
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the weight of the rat.
-
Dissolve the this compound powder in sterile saline or distilled water to the desired stock concentration. Ensure complete dissolution by vortexing.
-
Administer the this compound solution intravenously via the cannulated jugular vein.
-
Administer a sufficient volume of heparinized saline (e.g., 0.1 mL) after each drug administration to flush the catheter.
Experimental Workflow for Investigating α2B-Adrenoceptor Blockade
This workflow outlines an experiment to determine the effect of this compound on the vasopressor responses induced by an α2-adrenoceptor agonist.
Experimental Workflow
Caption: Experimental workflow for assessing α2B-adrenoceptor blockade.
Data Presentation
The following tables summarize quantitative data on the use of this compound in pithed rat models.
Table 1: Effect of this compound on α2-Adrenoceptor Agonist-Induced Pressor Responses in Pithed Rats
| Agonist | Agonist Dose (µg/kg, i.v.) | Antagonist | Antagonist Dose (µg/kg, i.v.) | Effect on Diastolic Blood Pressure Response | Reference |
| B-HT 933 | Dose-dependent | Imiloxan | 1000 | Dose-dependent block | [10] |
| B-HT 933 | Dose-dependent | Imiloxan | 3000 | Dose-dependent block | [10] |
Table 2: Doses of this compound Used in Pithed Rat Studies
| Study Objective | This compound Dose (µg/kg, i.v.) | Route of Administration | Observations | Reference |
| Identification of α2-adrenoceptor subtypes mediating vasopressor responses | 1000 and 3000 | Intravenous bolus | Dose-dependently blocked the vasopressor responses to the α2-adrenoceptor agonist B-HT 933. | [10] |
Conclusion
This compound is a critical tool for elucidating the role of α2B-adrenoceptors in cardiovascular regulation. The pithed rat model provides a robust and reliable platform to study the direct peripheral effects of this antagonist. The protocols and data presented here offer a comprehensive guide for researchers utilizing this compound in their investigations. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, contributing to a deeper understanding of α2B-adrenoceptor pharmacology.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective α2B‐adrenoceptor antagonist | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Gene expression profiles and signaling mechanisms in α2B-adrenoceptor-evoked proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Imiloxan Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Imiloxan (B1671758) hydrochloride, a highly selective α2B-adrenoceptor antagonist. This document outlines the mechanism of action, offers detailed protocols for in vitro and in vivo studies, and presents data in a clear, structured format to facilitate experimental design and interpretation.
Introduction to Imiloxan Hydrochloride
This compound is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-AR), a G protein-coupled receptor (GPCR).[1][2][3][4] Its high selectivity makes it a valuable tool for distinguishing the pharmacological effects of α2-adrenoceptor subtypes.[5][6] The α2B-AR is involved in various physiological processes, and its modulation is a subject of interest in several research areas, including neuroscience and cardiovascular studies. Understanding the optimal concentration of Imiloxan is critical for accurate and reproducible experimental outcomes.
Chemical and Physical Properties:
| Property | Value |
| Molecular Weight | 280.75 g/mol [1][3] |
| Formula | C₁₄H₁₆N₂O₂ · HCl[1][3] |
| Solubility | Soluble to 100 mM in water[1][3] |
| Purity | ≥98%[1][3] |
| Storage | Desiccate at room temperature[1][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the α2B-adrenoceptor, thereby blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. The α2B-adrenoceptor is coupled to an inhibitory G protein (Gαi). Upon agonist binding, the Gαi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing this receptor, Imiloxan prevents the agonist-induced decrease in cAMP, effectively disinhibiting the adenylyl cyclase pathway.
Determining Optimal Concentration: Key Concepts
The optimal concentration of this compound is dependent on the specific experimental system (e.g., cell type, tissue, whole animal) and the desired biological effect. Key parameters to determine include:
-
Binding Affinity (Ki): The dissociation constant for the binding of Imiloxan to the α2B-adrenoceptor. A lower Ki indicates higher binding affinity. The pKi is the negative logarithm of the Ki.
-
Half-maximal Inhibitory Concentration (IC50): The concentration of Imiloxan that produces 50% inhibition of a specific biological response (e.g., agonist-induced decrease in cAMP).
Quantitative Data Summary:
| Parameter | Receptor Subtype | Value | Reference |
| pKi | α2B-Adrenoceptor | 7.26 | [1][7] |
| Affinity Selectivity | α2B vs. α2A | 55-fold higher for α2B | [1][7] |
From the pKi of 7.26, the Ki can be calculated as 10^(-7.26) M, which is approximately 55 nM. This value serves as a crucial starting point for designing dose-response experiments.
Experimental Protocols
In Vitro Studies: Determining IC50 in a Functional Assay
A common method to determine the functional potency of an α2B-adrenoceptor antagonist is to measure its ability to reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the IC50 value of this compound in a cell line endogenously or recombinantly expressing the α2B-adrenoceptor.
Materials:
-
Cells expressing α2B-adrenoceptors (e.g., HEK293-α2B-AR)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
α2-adrenoceptor agonist (e.g., UK 14,304)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well microplates
Protocol Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Culture cells expressing the α2B-adrenoceptor to approximately 80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Range-Finding Experiment (Optional but Recommended):
-
To determine the approximate effective concentration range, perform an initial experiment with a broad range of this compound concentrations (e.g., 1 nM to 100 µM) using 10-fold serial dilutions.
-
-
Definitive IC50 Determination:
-
Prepare a series of this compound dilutions in assay buffer. Based on the pKi of 7.26 (Ki ≈ 55 nM), a starting range could be from 1 nM to 10 µM, with 2- or 3-fold serial dilutions.
-
Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (no Imiloxan).
-
Pre-incubate the cells with Imiloxan for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an α2-agonist (e.g., the EC80 concentration of UK 14,304) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except for the basal control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data, with the response in the presence of the agonist alone set to 0% and the response with forskolin alone (or vehicle) set to 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
In Vivo Studies: Assessing Pharmacological Effects
The optimal in vivo dose of this compound will depend on the animal model, the route of administration, and the specific endpoint being measured.
Objective: To determine an effective dose of this compound to block α2B-adrenoceptor-mediated responses in an animal model.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
This compound
-
Vehicle for in vivo administration (e.g., saline)
-
α2-adrenoceptor agonist
-
Equipment for measuring the desired physiological response (e.g., blood pressure monitor, equipment for behavioral tests).
Protocol Workflow:
Detailed Protocol:
-
Dose Selection:
-
Animal Preparation and Administration:
-
Acclimatize animals to the experimental setup to minimize stress-induced variability.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal). The timing of administration before the agonist challenge should be determined based on the pharmacokinetic properties of Imiloxan.
-
-
Measurement of a Pharmacodynamic Endpoint:
-
A common in vivo assay for α2-adrenoceptor antagonists is to measure their ability to block the pressor response to an α2-agonist.
-
After administration of Imiloxan or vehicle, administer an α2-agonist and monitor the relevant physiological parameter (e.g., blood pressure).
-
-
Data Analysis:
-
Compare the magnitude of the agonist-induced response in the vehicle-treated group versus the Imiloxan-treated groups.
-
Determine the dose of Imiloxan that produces a significant inhibition of the agonist's effect.
-
Data Interpretation and Troubleshooting
-
In Vitro: A rightward shift in the agonist dose-response curve in the presence of Imiloxan is indicative of competitive antagonism. The IC50 value should be consistent across multiple experiments. High variability may indicate issues with cell health, reagent stability, or assay procedure.
-
In Vivo: The effective dose will be influenced by factors such as bioavailability and metabolism. It is important to correlate the administered dose with plasma concentrations of Imiloxan if possible.
By following these detailed protocols and considering the provided quantitative data, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, ensuring reliable and reproducible results in the investigation of α2B-adrenoceptor function.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Application of modern drug metabolism structure determination tools and assays to the in vitro metabolism of imiloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
- 8. Which concentration of the inhibitor should be used to predict in vivo drug interactions from in vitro data? | Semantic Scholar [semanticscholar.org]
- 9. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissecting α2-Adrenergic Receptor Subtype Function with Imiloxan Hydrochloride and BRL-44408
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-2 (α2)-adrenergic receptors are critical regulators of neurotransmitter release and physiological functions. The three main subtypes, α2A, α2B, and α2C, present distinct pharmacological profiles and tissue distribution, making them attractive targets for therapeutic intervention in a variety of disorders, including depression, pain, and hypertension. Selective antagonists for these subtypes are invaluable tools for elucidating their specific roles.
This document provides detailed application notes and protocols for the use of two such selective antagonists: Imiloxan (B1671758) hydrochloride, a selective α2B-adrenoceptor antagonist, and BRL-44408, a selective α2A-adrenoceptor antagonist. While studies on the direct combination of these two agents are not extensively documented, their complementary selectivity offers a powerful strategy for investigating the distinct and potentially synergistic roles of α2A and α2B receptor blockade. These notes will cover their individual properties and propose a framework for their combined use in preclinical research.
Compound Information
| Compound | Target | Ki Value | Key Characteristics |
| BRL-44408 | α2A-adrenoceptor antagonist | 8.5 nM | Exhibits antidepressant and analgesic-like activity. Increases cortical levels of norepinephrine, dopamine, and acetylcholine (B1216132).[1] |
| Imiloxan hydrochloride | α2B-adrenoceptor antagonist | Moderately potent | Highly selective for the α2B subtype with low affinity for α1-adrenoceptors.[2] Useful for distinguishing α2-adrenoceptor subtype functions.[2] |
Signaling Pathway of α2-Adrenoceptor Antagonism
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Agonist binding to these receptors inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the inhibition of neurotransmitter release from presynaptic terminals. Antagonists like BRL-44408 and Imiloxan block this inhibitory effect at their respective receptor subtypes. By binding to α2A or α2B receptors, they prevent the endogenous ligand (e.g., norepinephrine) from activating the Gi/o pathway, thereby disinhibiting neurotransmitter release.
Figure 1: α2-Adrenoceptor Antagonist Signaling Pathway.
Proposed Application for Combination Therapy
The differential selectivity of Imiloxan and BRL-44408 allows for the systematic dissection of α2A and α2B receptor functions. A combination study could investigate:
-
Synergistic Antidepressant Effects: Determine if the simultaneous blockade of α2A and α2B receptors produces a greater antidepressant-like effect than either compound alone.
-
Neurotransmitter Release Modulation: Characterize the specific contributions of α2A and α2B receptors to the regulation of norepinephrine, dopamine, and acetylcholine release in different brain regions.
-
Analgesic Properties: Explore a potential synergistic effect in models of visceral pain.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol details the procedure for measuring extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) of rats, a key brain region implicated in depression.
Experimental Workflow:
Figure 2: In Vivo Microdialysis Experimental Workflow.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.
-
Stereotaxic Surgery: Anesthetize rats (e.g., isoflurane) and place them in a stereotaxic frame. Implant a guide cannula into the mPFC. Secure the cannula with dental cement.
-
Recovery: Allow animals to recover for at least 7 days post-surgery.
-
Microdialysis: On the day of the experiment, gently insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂) at a flow rate of 1-2 µL/min.
-
Sample Collection: After a 1-2 hour equilibration period, collect baseline dialysate samples every 20 minutes. After establishing a stable baseline (3-4 samples), administer the test compounds (vehicle, BRL-44408, Imiloxan, or a combination) via intraperitoneal (i.p.) injection. Continue collecting samples for at least 3-4 hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Quantitative Data Presentation:
| Treatment Group | Baseline NE (pg/µL) | Peak NE (% of Baseline) | Baseline DA (pg/µL) | Peak DA (% of Baseline) | Baseline ACh (pmol/µL) | Peak ACh (% of Baseline) |
| Vehicle | ||||||
| BRL-44408 (10 mg/kg) | ||||||
| Imiloxan (10 mg/kg) | ||||||
| BRL-44408 + Imiloxan |
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral assay to screen for potential antidepressant effects.[3][4][5][6][7]
Methodology:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure (Rats):
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This initial exposure induces a baseline level of immobility.
-
Day 2 (Test): 24 hours after the pre-test, administer the test compounds (vehicle, BRL-44408, Imiloxan, or combination) i.p. 30-60 minutes prior to a 5-minute swim session.
-
-
Data Acquisition: Record the sessions and score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | - | - | |
| BRL-44408 | 3 | ||
| 10 | |||
| 30 | |||
| Imiloxan | 3 | ||
| 10 | |||
| 30 | |||
| BRL-44408 + Imiloxan | 10 + 10 |
Phenylquinone-Induced Writhing Test for Analgesic Activity
This model assesses visceral pain by observing the number of abdominal constrictions (writhes) following the injection of an irritant.[8][9][10]
Methodology:
-
Animals: Male mice (20-25 g).
-
Procedure: Administer the test compounds (vehicle, BRL-44408, Imiloxan, or combination) i.p. 30-60 minutes prior to the i.p. injection of 0.02% phenyl-p-benzoquinone (B1682775) (PPQ) solution.
-
Data Acquisition: Immediately after PPQ injection, place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous extension of the hind limbs) over a 20-minute period.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhes (mean ± SEM) | % Inhibition of Writhing |
| Vehicle | - | - | |
| BRL-44408 | 3 | ||
| 10 | |||
| 30 | |||
| Imiloxan | 3 | ||
| 10 | |||
| 30 | |||
| BRL-44408 + Imiloxan | 10 + 10 |
Conclusion
This compound and BRL-44408 are powerful tools for the selective antagonism of α2B and α2A-adrenoceptors, respectively. The protocols outlined in these application notes provide a framework for investigating the individual and combined effects of these compounds on neurotransmitter release and behavior. A combination study approach holds significant potential for elucidating the distinct roles of α2A and α2B receptors in the central nervous system and for the development of novel therapeutic strategies targeting these receptors. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional animal care and use guidelines.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the frequency of phenylquinone-induced writhing in the mouse by weak analgesics and nonanalgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Imiloxan hydrochloride solubility in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Imiloxan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound? A1: this compound is reported to be soluble in water up to a concentration of 100 mM.[1]
Q2: Why is my this compound not dissolving completely in my aqueous buffer? A2: Several factors can contribute to incomplete dissolution. These include the pH of the buffer, the buffer's composition and ionic strength, the temperature of the solution, and attempting to prepare a concentration that exceeds the compound's solubility limit under your specific experimental conditions. The purity and solid-state form of the compound can also play a role.
Q3: How does pH influence the solubility of this compound? A3: As the hydrochloride salt of a weakly basic compound, the aqueous solubility of this compound is expected to be pH-dependent. Generally, its solubility is higher in acidic conditions (lower pH) where the molecule is more likely to be in its protonated, ionized form, and lower in neutral to alkaline conditions (higher pH) where the free base form, which is typically less soluble, may precipitate.
Q4: Is it advisable to use sonication or heat to help dissolve this compound? A4: Gentle sonication or warming can be effective methods to increase the rate of dissolution. However, prolonged exposure to heat should be avoided as it may lead to the degradation of the compound. It is recommended to start with short bursts of sonication or gentle warming while monitoring the solution. The stability of the compound under these conditions should be verified for your specific experimental setup.
Q5: What are the best practices for preparing a stock solution of this compound? A5: For consistent results, use a high-purity solvent, such as ultrapure water or a suitable buffer. When preparing stock solutions, always use the batch-specific molecular weight found on the vial label and Certificate of Analysis.[1] A recommended technique is to first add a small amount of solvent to the solid powder to create a slurry, then gradually add the remaining solvent while vortexing or stirring to ensure complete dissolution.
Troubleshooting Guide
Problem: You observe a precipitate or incomplete dissolution when preparing a solution of this compound in an aqueous buffer.
Follow these steps to diagnose and resolve the issue:
-
Verify the Concentration:
-
Question: Is the target concentration at or below the reported solubility limit of 100 mM (approximately 28.07 mg/mL)?[1]
-
Guidance: If you are near or above this limit, you may be exceeding the compound's intrinsic solubility. Consider preparing a more dilute solution.
-
-
Check the pH of the Buffer:
-
Question: What is the pH of your aqueous buffer?
-
Guidance: Solubility of this compound is likely to decrease as the pH increases towards neutral and alkaline values. If you are using a buffer with a pH of 7 or higher and observing precipitation, the issue may be pH-related. Try preparing your solution in a buffer with a lower pH (e.g., pH 4-6) or in unbuffered water.
-
-
Review the Preparation Method:
-
Question: How was the solution prepared? Was the solid added directly to the final volume of the buffer?
-
Guidance: High local concentrations can sometimes cause precipitation, even if the final concentration is below the solubility limit.
-
Recommended Action: First, prepare a concentrated stock solution in a solvent where this compound is highly soluble (e.g., water). Then, add the stock solution dropwise to your final aqueous buffer while stirring.
-
-
-
Consider the Solution Temperature:
-
Question: Are you preparing the solution at room temperature or on ice?
-
Guidance: Most dissolution processes are endothermic, meaning solubility increases with temperature.[2]
-
Recommended Action: Try gentle warming (e.g., to 37°C) to see if the compound dissolves. However, be cautious about potential degradation at elevated temperatures.[2] Always cool the solution back to your experimental temperature to ensure the compound remains in solution.
-
-
Physicochemical & Solubility Data
The quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |
| CAS Number | 81167-22-8 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O₂·HCl | [1] |
| Molecular Weight | 280.75 g/mol | [1] |
| Reported Solubility in Water | Soluble to 100 mM (28.07 mg/mL) | [1] |
| Reported Solubility in DMSO | 125 mg/mL (445.24 mM) | [3] |
| Storage | Desiccate at Room Temperature | [1] |
Experimental Protocols
Protocol 1: Preparation of 1 L of 10x Phosphate-Buffered Saline (PBS) at pH 7.4
-
Weigh the following reagents:
-
80 g of Sodium Chloride (NaCl)
-
2 g of Potassium Chloride (KCl)
-
14.4 g of Disodium Phosphate (Na₂HPO₄)
-
2.4 g of Monopotassium Phosphate (KH₂PO₄)
-
-
Dissolve Reagents: Add the reagents to 800 mL of purified water and stir until fully dissolved.
-
Adjust pH: Use a pH meter to check the pH of the solution. Adjust the pH to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) as needed.
-
Final Volume: Add purified water to bring the total volume to 1 L.
-
Sterilization: Sterilize the 10x PBS solution by autoclaving. Store at room temperature. Dilute 1:10 with purified water to create a 1x working solution.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is used to determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.[4][5]
-
Preparation: Add an excess amount of this compound solid (enough so that undissolved solid remains visible) to a vial containing your aqueous buffer of interest.
-
Equilibration: Seal the vial and place it in an agitator or shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, remove the vial and allow it to stand, or centrifuge it at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect a sample from the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound.[6][7]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the aqueous solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. This compound (0986) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Minimizing Imiloxan Hydrochloride Degradation in Experimental Setups
Welcome to the technical support center for Imiloxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability of this compound in experimental setups.
Disclaimer: Specific degradation kinetic studies on this compound are not extensively available in public literature. The information provided is based on the chemical properties of its functional moieties (imidazole, secondary amine, benzodioxan), data from analogous compounds, and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: this compound's structure contains functional groups that are susceptible to degradation under certain conditions. The primary factors of concern are:
-
pH: The imidazole (B134444) ring and the overall stability of the molecule can be sensitive to highly acidic or alkaline conditions, potentially leading to hydrolysis.
-
Oxidation: The secondary amine and imidazole ring are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or oxidizing agents.
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light may induce photodegradation.
Q2: How stable is this compound in aqueous solutions at different pH values?
Q3: What are the signs of this compound degradation in my experimental samples?
A3: Degradation can be indicated by:
-
A decrease in the expected biological activity or potency of your compound.
-
The appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
-
A change in the physical appearance of the solution, such as color change or precipitation.
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: To maximize the stability of your stock solutions, follow these guidelines:
-
Solvent: For long-term storage, it is advisable to store this compound as a solid powder at -20°C. For stock solutions, dissolve the solid in a high-purity organic solvent like DMSO or ethanol. Aqueous stock solutions are less stable and should be prepared fresh.
-
Storage Conditions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. If aqueous solutions must be stored for a short period (e.g., a few hours to a day), keep them refrigerated (2-8°C) and protected from light.
Troubleshooting Guides
Problem 1: I am observing a loss of biological activity of this compound over the course of my multi-day cell culture experiment.
-
Possible Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Steps:
-
pH of Medium: Confirm the pH of your cell culture medium remains stable throughout the experiment. Significant shifts in pH could accelerate hydrolysis.
-
Frequency of Dosing: Instead of a single initial dose, consider replenishing the this compound daily to maintain a consistent effective concentration.
-
Light Exposure: Ensure the cell culture plates or flasks are protected from direct light, especially if the incubator has an internal light source.
-
Oxidative Stress: The components of some complex cell culture media, when exposed to light and oxygen, can generate reactive oxygen species. If oxidation is suspected, consider preparing fresh media for each replenishment.
-
Problem 2: My HPLC analysis shows multiple unknown peaks that are not present in the initial analysis of the solid compound.
-
Possible Cause: Degradation has occurred either in the stock solution or during the experimental procedure.
-
Troubleshooting Steps:
-
Analyze the Stock Solution: Re-analyze your stock solution to confirm its purity. If degradation is observed, prepare a fresh stock.
-
Review Experimental Conditions:
-
pH: Was the compound exposed to high or low pH buffers for an extended period?
-
Temperature: Were samples heated or left at room temperature for a prolonged time?
-
Light: Were samples adequately protected from light during all steps?
-
-
Forced Degradation Study: To identify the nature of the degradation products, you can perform a simple forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, UV light) and analyzing the resulting products by LC-MS. This can help to understand the degradation pathway.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | Store under desiccating conditions.[5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | < 24 hours | Prepare fresh daily for best results. Protect from light. |
Table 2: pH Stability of an Analogous Imidazole Compound (Prochloraz) in Aqueous Solution
This data is for Prochloraz and should be used as a general guide for the potential pH sensitivity of imidazole-containing compounds like this compound.
| pH | Half-life (days) at ~20-25°C | Relative Stability |
| 4.0 | 18.4 - 19.2 | Moderate |
| 7.0 | 22.6 - 25.1 | Highest |
| 9.2 | 15.8 - 16.6 | Lowest |
| (Data adapted from Aktar et al., 2008)[1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials: this compound powder, anhydrous DMSO (or ethanol), sterile microcentrifuge tubes, amber glass vials.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes or glass vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework to investigate the degradation pathways of this compound.
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the test solution at 60°C for 24 hours.
-
Photodegradation: Expose the test solution to a UV lamp (e.g., 254 nm) or a high-intensity light source for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., with a photodiode array detector) and/or LC-MS to identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
Imiloxan Hydrochloride & Reactive Metabolite Formation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolic profile of Imiloxan hydrochloride and guidance on assessing its potential for forming reactive metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of this compound?
A1: Based on studies in healthy male volunteers, this compound is primarily metabolized through oxidation of either the benzodioxane or the imidazoyl moieties, or both. These oxidized intermediates then undergo Phase II conjugation with glucuronic acid and sulphate. An N-glucuronide of the parent Imiloxan has also been identified. The majority of the administered dose is rapidly excreted in the urine within 24 hours.[1][2][3]
Q2: Is there direct evidence that this compound forms reactive metabolites?
A2: Currently, published literature does not provide direct evidence for the formation of significant levels of reactive metabolites from this compound. The identified major metabolites are typically considered products of detoxification pathways.
Q3: What is the theoretical potential for this compound to form reactive metabolites?
A3: While not definitively reported, the chemical structure of Imiloxan contains moieties that, under certain metabolic conditions, could potentially lead to reactive intermediates. For instance, cytochrome P450-mediated oxidation of the aromatic benzodioxane ring could theoretically lead to the formation of catechols or quinones, which can be electrophilic. Similarly, oxidation of the imidazole (B134444) ring could also potentially generate reactive species. It is crucial for researchers to consider this theoretical potential in preclinical safety assessments.
Q4: We are observing unexpected cytotoxicity or covalent binding in our in vitro experiments with Imiloxan. Could this be due to reactive metabolites?
A4: Unexpected toxicity or evidence of covalent binding in in vitro systems could indeed suggest the formation of reactive metabolites. It is recommended to conduct specific assays to investigate this possibility, such as glutathione (B108866) (GSH) trapping studies or covalent binding assays using radiolabeled compounds. These experiments can help determine if Imiloxan is being bioactivated to an electrophilic species in your experimental system.
Q5: What experimental systems are appropriate for investigating the potential for reactive metabolite formation from Imiloxan?
A5: In vitro systems such as human liver microsomes (HLM) or S9 fractions are commonly used to study the formation of reactive metabolites.[3][4][5][6] These systems contain the necessary cytochrome P450 enzymes responsible for oxidative metabolism. Co-incubation with trapping agents like glutathione is a standard method to detect and identify reactive electrophiles.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in cell-based assays. | Formation of a cytotoxic reactive metabolite. | Conduct a glutathione (GSH) trapping assay with liver microsomes to determine if reactive electrophiles are being formed. Compare cytotoxicity in the presence and absence of GSH or other nucleophiles. |
| Evidence of covalent binding to proteins in vitro. | Bioactivation of Imiloxan to an electrophilic intermediate that binds to nucleophilic residues on proteins. | Perform a covalent binding assay, ideally with radiolabeled Imiloxan, to quantify the extent of binding to microsomal proteins. Utilize LC-MS/MS to identify potential protein adducts. |
| Discrepancy between in vitro metabolic stability and observed in vivo clearance. | Potential for bioactivation pathways not captured in standard metabolic stability assays. | Re-evaluate the in vitro metabolism using a broader range of conditions, including different enzyme sources (e.g., S9 fractions, hepatocytes) and co-factors. Investigate the potential for non-CYP mediated bioactivation. |
| Identification of novel, unexpected metabolites in LC-MS analysis. | Possible formation of unstable intermediates that rearrange or react to form novel products. | Characterize the structure of the unknown metabolites. Consider if their formation could proceed via a reactive intermediate. Perform trapping experiments with various agents (e.g., cyanide for iminium ions) if a specific type of reactive species is suspected. |
Data Presentation
Table 1: Major Urinary Metabolites of this compound in Humans
| Metabolite | Percentage of Administered Dose |
| (+-)-2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane-6/7-sulphonic acid | 19% |
| [+-2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane- 6/7-ylium D-glucopyranoside]uronate | 10-14% |
| Glucuronide conjugate of +-2-(1-ethyl-2-imidazoyl-4/5-hydroxy)methyl-1,4-benzodioxane | 8% |
| Data sourced from studies in healthy male volunteers following a 500 mg oral dose.[1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Glutathione (GSH) Trapping of Potential Reactive Metabolites
This protocol is designed to trap and identify electrophilic metabolites of this compound by forming stable adducts with glutathione.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Reduced Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In separate microcentrifuge tubes, prepare incubations containing this compound (e.g., 10 µM), HLM (e.g., 1 mg/mL protein), and GSH (e.g., 1 mM) in phosphate buffer. Include control incubations without NADPH and without Imiloxan.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system to all tubes except the "-NADPH" controls.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold ACN containing 0.1% TFA.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Data Analysis: Analyze the data for the presence of potential GSH adducts. This is often done by searching for the predicted mass of the Imiloxan-GSH conjugate and its characteristic isotopic pattern and fragmentation.
Protocol 2: Covalent Binding Assessment with Radiolabeled Compound
This protocol provides a method to quantify the extent of covalent binding of Imiloxan-derived metabolites to microsomal proteins using a radiolabeled version of the compound.
Materials:
-
[¹⁴C]- or [³H]-labeled this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Perform incubations similar to the GSH trapping assay, but with radiolabeled Imiloxan and without GSH.
-
Protein Precipitation: After incubation, precipitate the protein by adding an excess of a solvent like methanol.
-
Washing: Repeatedly wash the protein pellet with methanol to remove any unbound radiolabeled compound. This is a critical step to ensure that only covalently bound radioactivity is measured.
-
Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or solubilizing agent (e.g., NaOH).
-
Quantification:
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of the solubilized protein using a liquid scintillation counter.
-
Protein Concentration: Determine the protein concentration in another aliquot of the solubilized protein using a standard protein assay (e.g., BCA assay).
-
-
Calculation: Calculate the amount of covalently bound Imiloxan per mg of microsomal protein (e.g., in pmol equivalents/mg protein).
Visualizations
Caption: Known Metabolic Pathway of this compound.
Caption: Hypothetical Bioactivation Pathway of Imiloxan.
Caption: Workflow for Reactive Metabolite Screening.
References
- 1. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 7. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
addressing hypersensitivity reactions to Imiloxan hydrochloride in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter hypersensitivity reactions during preclinical studies involving Imiloxan hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that functions as a selective α2B adrenergic receptor antagonist.[1][2][3] It is primarily used in scientific research to differentiate the actions of various α2 adrenergic subtypes.[1]
Q2: Are there documented cases of hypersensitivity reactions to this compound in animal models?
A2: A review of available literature does not reveal specific documented cases of hypersensitivity reactions to this compound in animal models. However, as with any pharmaceutical compound, the potential for hypersensitivity exists and researchers should be prepared to recognize and manage such events.[4][5]
Q3: What are the general signs of a hypersensitivity reaction in laboratory animals?
A3: Signs of a hypersensitivity reaction can range from mild to severe and may include cutaneous, respiratory, cardiovascular, and gastrointestinal symptoms.[6] Common signs are detailed in the table below.
Q4: What should I do if I suspect a hypersensitivity reaction in an animal during my experiment?
A4: If you suspect a hypersensitivity reaction, immediately cease administration of this compound and notify the veterinary staff. The urgency and nature of the response will depend on the severity of the clinical signs. For mild reactions, close monitoring may be sufficient, while severe reactions constitute a medical emergency.[6][7]
Q5: What is the emergency treatment for a severe anaphylactic reaction?
A5: Anaphylaxis is a life-threatening Type I hypersensitivity reaction that requires immediate veterinary intervention.[8][9] The primary treatment is the administration of epinephrine (B1671497). Supportive care, including intravenous fluids, antihistamines, and corticosteroids, is also crucial.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing suspected hypersensitivity reactions to this compound.
Table 1: Clinical Signs of Hypersensitivity Reactions in Animal Models
| Reaction Severity | Clinical Signs | Recommended Immediate Actions |
| Mild | Localized urticaria (hives), mild pruritus (itching), erythema (redness).[6] | 1. Stop this compound administration.2. Closely monitor the animal for any progression of signs.3. Consult with veterinary staff. Antihistamines may be considered.[6] |
| Moderate | Widespread urticaria, angioedema (facial swelling), mild respiratory distress (increased respiratory rate).[6] | 1. Stop this compound administration.2. Immediately notify veterinary staff.3. Treatment may involve antihistamines and corticosteroids.[6] |
| Severe (Anaphylaxis) | Severe respiratory distress (dyspnea, wheezing), hypotension (low blood pressure), tachycardia (rapid heart rate), collapse, vomiting, diarrhea.[6][8] | 1. This is a medical emergency. Immediately cease drug administration and alert veterinary services.2. Ensure a clear airway.3. Emergency veterinary treatment will likely include epinephrine, IV fluids, antihistamines, and corticosteroids.[6][7] |
Experimental Protocols
Protocol 1: Management of Acute Anaphylaxis
This protocol outlines the immediate steps for managing a severe anaphylactic reaction. This protocol must be executed by or under the direct supervision of a qualified veterinarian.
-
Cease Administration: Immediately stop the administration of this compound.
-
Airway Management: Ensure the animal has a patent airway. Provide oxygen supplementation if available and necessary.
-
Epinephrine Administration: Administer epinephrine as per veterinary direction. This is the first-line treatment for anaphylaxis.[7]
-
Intravenous Access: Establish intravenous access for the administration of fluids and medications.
-
Fluid Therapy: Administer intravenous fluids to counteract hypotension and treat shock.[7][9]
-
Administer Ancillary Medications:
-
Continuous Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and temperature.
Visualizations
Caption: Troubleshooting workflow for suspected hypersensitivity reactions.
Caption: Postulated Type I hypersensitivity reaction to Imiloxan.
References
- 1. Imiloxan - Wikipedia [en.wikipedia.org]
- 2. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Adrenergic alpha-2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Role of animal models in the study of drug-induced hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Drug Reactions - WSAVA 2003 Congress - VIN [vin.com]
- 6. benchchem.com [benchchem.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. dvm360.com [dvm360.com]
- 9. dvm360.com [dvm360.com]
Technical Support Center: Optimizing Imiloxan Hydrochloride Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Imiloxan hydrochloride in binding assays. The following information, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly selective α2B-adrenoceptor antagonist.[1] It displays a significantly higher affinity for the α2B subtype compared to the α2A subtype, making it a valuable tool for distinguishing between α2-adrenoceptor subtypes in research.[1]
Q2: What is the principle of a radioligand binding assay?
A2: A radioligand binding assay is a technique used to quantify the interaction between a radiolabeled ligand (a molecule that binds to a receptor) and its receptor. In the context of Imiloxan, a radiolabeled antagonist like [3H]-rauwolscine is often used to label α2-adrenoceptors. By measuring the amount of radioactivity bound to the receptor preparation (e.g., cell membranes), one can determine the affinity of unlabeled compounds like Imiloxan by their ability to compete with the radioligand for the binding site.
Q3: Why is optimizing incubation time crucial for my binding assay?
A3: Optimizing the incubation time is critical to ensure that the binding reaction between the radioligand and the receptor has reached equilibrium.[2] Insufficient incubation times can lead to an underestimation of binding, while excessively long incubation times may lead to degradation of the receptor or radioligand. The time required to reach equilibrium is dependent on the concentration of the radioligand, with lower concentrations requiring longer incubation periods.[2]
Q4: What are the typical incubation conditions for an α2-adrenoceptor binding assay?
A4: For α2-adrenoceptor binding assays using [3H]-rauwolscine, incubation times to reach equilibrium are often in the range of 45 to 60 minutes.[1][3] A common incubation temperature is 30°C.[3] However, it is essential to determine the optimal time and temperature for your specific experimental system.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
Q: My assay is showing high non-specific binding. What are the potential causes and how can I troubleshoot this?
A: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays. Here are some potential causes and solutions:
-
Radioligand Concentration is Too High:
-
Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value.[2]
-
-
Hydrophobic Interactions:
-
Solution: The radioligand may be sticking to non-receptor components like lipids or the assay plates. Including bovine serum albumin (BSA) in the assay buffer can help to reduce these non-specific interactions.[4]
-
-
Inadequate Washing:
-
Filter Binding:
-
Solution: Pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[3]
-
Issue 2: Low or No Specific Binding
Q: I am not observing any significant specific binding in my experiment. What could be wrong?
A: A lack of specific binding can be due to several factors related to your reagents or assay conditions:
-
Receptor Preparation Quality:
-
Solution: Ensure the integrity of your receptor preparation. The receptors may have degraded during preparation or storage. Use protease inhibitors during membrane preparation to prevent degradation.[5]
-
-
Incorrect Radioligand Concentration:
-
Solution: Verify the concentration and specific activity of your radioligand stock.
-
-
Suboptimal Incubation Time:
-
Solution: Your incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section).
-
-
Buffer Composition:
-
Solution: The pH and ionic strength of your assay buffer can significantly impact binding. Ensure the buffer composition is appropriate for the α2-adrenoceptor.
-
Data Presentation
Table 1: Example of Incubation Time Optimization Data for [3H]-Rauwolscine Binding
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 10 | 1500 | 300 | 1200 |
| 20 | 2800 | 320 | 2480 |
| 30 | 3900 | 350 | 3550 |
| 45 | 4500 | 360 | 4140 |
| 60 | 4550 | 370 | 4180 |
| 90 | 4580 | 380 | 4200 |
| 120 | 4600 | 400 | 4200 |
Note: This is example data. Actual values will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time for a [3H]-rauwolscine binding assay with α2B-adrenoceptors.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]
-
Radioligand: [3H]-rauwolscine at a concentration equal to its Kd (e.g., 2-3 nM).[3]
-
Non-Specific Binding Control: 10 µM phentolamine (B1677648) or unlabeled rauwolscine.[3]
-
Receptor Preparation: Membrane preparation containing α2B-adrenoceptors (e.g., from rat kidney).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each time point for both total and non-specific binding.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]-rauwolscine, and 150 µL of the membrane preparation.[3]
-
Non-Specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of [3H]-rauwolscine, and 150 µL of the membrane preparation.[3]
-
-
Incubation:
-
Incubate the plates at 30°C with gentle agitation.[3]
-
At various time points (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes), terminate the binding reaction.
-
-
Filtration and Washing:
-
Quantification and Analysis:
-
Dry the filters and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Calculate specific binding by subtracting the average non-specific binding CPM from the average total binding CPM for each time point.
-
Plot specific binding against incubation time to determine the point at which equilibrium is reached (the plateau of the curve).
-
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting flowchart for binding assay issues.
References
- 1. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to prevent non-specific binding of Imiloxan hydrochloride
Welcome to the technical support center for Imiloxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding and to offer troubleshooting advice for experiments involving this selective α2B-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a moderately potent and highly selective α2-adrenoceptor antagonist. Its primary mechanism of action is to block the α2B-adrenoceptor subtype, which is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[1] This inhibition prevents the downstream signaling cascade that is typically initiated by the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1]
Q2: What are the common causes of non-specific binding in assays using this compound?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic and Ionic Interactions: The chemical structure of Imiloxan, which includes an imidazole (B134444) ring, can lead to hydrophobic and electrostatic interactions with various surfaces and proteins in the assay system.
-
Binding to Assay Surfaces: this compound can adsorb to plasticware, such as microplates and pipette tips, as well as filter membranes used in binding assays.
-
Interaction with Serum Albumin: If serum or albumin is present in the assay, this compound may bind to it, reducing the free concentration available to interact with the target receptor.
-
Off-Target Binding: Like many small molecules, Imiloxan may bind to other proteins or receptors, although it is known to be highly selective for the α2B-adrenoceptor.
Q3: How can I determine the level of non-specific binding in my experiment?
In radioligand binding assays, non-specific binding is determined by measuring the binding of the radiolabeled ligand (e.g., [3H]-rauwolscine) in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites. For this compound experiments, a high concentration of an unlabeled α2-adrenoceptor antagonist, such as phentolamine (B1677648) or even unlabeled Imiloxan, can be used.[2][3] Any remaining bound radioactivity is considered non-specific.
Troubleshooting Guides
Issue: High Background Signal in Radioligand Binding Assays
High background noise can obscure the specific binding signal of this compound. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use appropriate blocking agents in your assay buffer. Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on proteins and assay surfaces. |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. For α2-adrenoceptor binding assays, Tris-HCl or sodium phosphate (B84403) buffers are often used.[4] Adjusting the salt concentration (e.g., with NaCl) can help reduce electrostatic interactions.[5][6] |
| Binding to Filters and Plastics | Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter material.[4] Consider using low-binding microplates and pipette tips. |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding.[4] |
| Insufficient Washing | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[4] |
Issue: Inconsistent or Poorly Reproducible Results
Variability in your results when working with this compound can be frustrating. Consider the following to improve reproducibility:
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Prepare large batches of buffers and stock solutions and aliquot for single use to ensure consistency between experiments. |
| Variable Incubation Times and Temperatures | Precisely control incubation times and temperatures as binding kinetics are sensitive to these parameters. |
| Membrane Preparation Quality | Ensure your cell membrane preparation protocol is consistent and effectively isolates the membranes from other cellular components that can contribute to non-specific binding. |
| Compound Solubility Issues | This compound is soluble in water up to 100 mM. However, ensure it is fully dissolved in your assay buffer at the final concentration to avoid precipitation. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenoceptors
This protocol is a general guideline for a competitive binding assay using [3H]-rauwolscine to determine the binding affinity of this compound.
Materials:
-
Radioligand: [3H]-rauwolscine
-
Cell Membranes: Prepared from cells expressing the α2B-adrenoceptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
This compound: Serial dilutions.
-
Non-specific Binding Control: 10 µM Phentolamine.[7]
-
Blocking Agent: Bovine Serum Albumin (BSA), final concentration 0.1% - 1% (w/v).
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]
-
96-well microplate, scintillation fluid, and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding: 50 µL of 10 µM phentolamine.
-
Competition: 50 µL of each serial dilution of this compound.
-
-
Radioligand Addition: Add 50 µL of [3H]-rauwolscine (final concentration typically 1-5 nM) to all wells.[7]
-
Membrane Addition: Add 150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes) to initiate the reaction.[4]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[7]
-
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and conditions for minimizing non-specific binding.
Table 1: Recommended Concentrations of Blocking Agents and Additives
| Agent | Typical Concentration Range | Purpose | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding to proteins and surfaces. | [5][6][8] |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions. | [8] |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Pre-treatment for filters to reduce radioligand binding. | [4] |
Table 2: Buffer Conditions for α2-Adrenoceptor Binding Assays
| Parameter | Recommended Range/Type | Rationale | Reference |
| Buffer Type | 50 mM Tris-HCl or Sodium Phosphate | Commonly used and validated for α2-adrenoceptor assays. | [4][7] |
| pH | 7.4 | Mimics physiological conditions. | [4][7] |
| Ionic Strength (NaCl) | 50 mM - 150 mM | Can reduce non-specific electrostatic interactions. | [5] |
| Divalent Cations (MgCl₂) | 5 mM - 10 mM | Often included in binding buffers for GPCRs. | [4][7] |
Visualizations
α2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the α2-adrenergic receptor, which this compound antagonizes.
Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of this compound.
Experimental Workflow for a Competitive Binding Assay
This diagram outlines the key steps in a typical competitive radioligand binding assay to determine the affinity of this compound.
Caption: A streamlined workflow for a competitive radioligand binding assay.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Imiloxan hydrochloride stability under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability of imiloxan (B1671758) hydrochloride under various storage conditions. As specific stability data for imiloxan hydrochloride is not publicly available, this guide offers troubleshooting advice and frequently asked questions based on general principles of pharmaceutical stability testing outlined in ICH guidelines. The provided experimental protocols are templates that can be adapted for your specific laboratory conditions and analytical methods.
Troubleshooting Guide for this compound Stability Studies
Researchers may encounter several issues during the stability testing of this compound. This guide provides a structured approach to troubleshooting common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in solid state. | Inappropriate storage conditions (high temperature, humidity, light exposure). | Verify storage conditions are as recommended (desiccate at room temperature, protected from light).[1] Review temperature and humidity logs. Ensure container is properly sealed. |
| Interaction with excipients (if formulated). | Conduct compatibility studies with individual excipients to identify any interactions. | |
| Presence of impurities that catalyze degradation. | Re-evaluate the purity of the starting material. Use a highly purified batch for stability studies. | |
| Inconsistent results between different batches of this compound. | Variability in the manufacturing process leading to different impurity profiles. | Characterize each batch thoroughly before initiating stability studies. Compare impurity profiles of different batches. |
| Differences in crystalline form (polymorphism). | Perform solid-state characterization (e.g., XRD, DSC) to identify the polymorphic form of each batch. | |
| Formation of unknown peaks in HPLC analysis during stability testing. | Degradation of this compound. | Perform forced degradation studies to intentionally generate degradation products and facilitate their identification. Use techniques like LC-MS/MS to elucidate the structure of the unknown peaks.[2] |
| Contamination from solvent, container, or handling. | Analyze blank samples (solvent and container extractables) to rule out external contamination. Review sample handling procedures. | |
| Poor mass balance in stability studies. | Formation of non-UV active or volatile degradation products. | Employ alternative detection methods such as mass spectrometry or a universal detector like a charged aerosol detector (CAD). |
| Adsorption of the compound or its degradants onto the container surface. | Conduct studies to assess potential adsorption to the container closure system. Consider using different container materials. |
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at room temperature.[1]
Q2: What are the recommended storage conditions for this compound in solution?
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation study should expose this compound to a range of stress conditions to understand its degradation pathways.[3][4][5] Based on ICH guidelines, typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature above the recommended storage condition (e.g., 70°C).
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[3]
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[6][7][8] The method should be able to separate the parent drug from all potential degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of degradation products.[2]
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7][8] It is crucial for obtaining reliable stability data and ensuring the quality and safety of the drug product over its shelf life.
Experimental Protocols (Templates)
The following are general templates for experimental protocols that should be adapted and validated for your specific laboratory and analytical instrumentation.
Protocol 1: General Stability Study of Solid this compound
-
Objective: To assess the stability of solid this compound under long-term and accelerated storage conditions.
-
Materials:
-
This compound (multiple batches if available).
-
Appropriate primary packaging (e.g., sealed glass vials).
-
Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[9]
-
-
Method:
-
Place accurately weighed samples of this compound into the primary packaging.
-
Store the samples in the stability chambers.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Tabulate the results for appearance, assay, and individual and total degradation products at each time point.
-
Evaluate any trends in the data to determine the shelf-life of the product.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Materials:
-
This compound.
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
-
Water bath or oven for thermal stress.
-
Photostability chamber.
-
-
Method:
-
Prepare solutions of this compound in appropriate solvents.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at room temperature and 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature and 60°C.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature.
-
Thermal Stress: Store a solid sample and a solution sample at 70°C.
-
Photostability: Expose a solid sample and a solution sample to light as per ICH Q1B guidelines.[3]
-
Sample at appropriate time points and analyze by HPLC-PDA and LC-MS to identify and quantify the degradation products.
-
-
Data Analysis:
-
Identify the major degradation products formed under each stress condition.
-
Propose degradation pathways based on the identified structures.
-
Ensure the analytical method is capable of separating all degradation products from the parent compound.
-
Visualizing Experimental Workflows
The following diagrams illustrate common workflows in stability testing.
Caption: Workflow for a typical pharmaceutical stability study.
Caption: A decision tree for troubleshooting unexpected stability results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scribd.com [scribd.com]
- 6. jchr.org [jchr.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ijper.org [ijper.org]
- 9. database.ich.org [database.ich.org]
interpreting unexpected results in Imiloxan hydrochloride experiments
Welcome to the technical support center for Imiloxan (B1671758) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Imiloxan hydrochloride and what is its primary mechanism of action?
This compound is a moderately potent but highly selective α2B-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is to block the α2B-adrenergic receptor, thereby inhibiting its function.[1][2][3] Normally, activation of α2B-adrenoceptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) can lead to physiological responses such as vasoconstriction.[1][2][3] By antagonizing this receptor, Imiloxan prevents these downstream effects.
Q2: How selective is this compound for the α2B-adrenoceptor?
Imiloxan is highly selective for the α2B-adrenoceptor subtype. It displays a 55-fold higher affinity for the α2B receptor compared to the α2A subtype.[1] However, it is important to note that while highly selective, no antagonist is entirely specific, and at higher concentrations, off-target effects at other α2-adrenoceptor subtypes (α2A and α2C) may be possible.
Q3: What are the common experimental applications of this compound?
Due to its selectivity, Imiloxan is a valuable research tool for distinguishing the specific roles of the α2B-adrenoceptor subtype from the α2A and α2C subtypes in various physiological processes. It is often used in studies related to cardiovascular function, neurotransmission, and metabolic regulation.
Q4: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Weight | 280.75 g/mol |
| Formula | C₁₄H₁₆N₂O₂·HCl |
| Solubility | Soluble to 100 mM in water |
| Purity | Typically ≥98% |
| CAS Number | 81167-22-8 |
| Storage | Desiccate at room temperature |
(Data sourced from various supplier technical data sheets)
Troubleshooting Unexpected Results
This section addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: Weaker or No Antagonist Effect Observed
Possible Cause 1: Agonist Concentration is Too High. In functional assays, an excessively high concentration of the α2-adrenoceptor agonist can overcome the competitive antagonism of Imiloxan.
-
Troubleshooting Steps:
-
Perform a dose-response curve for your agonist to determine its EC₅₀ and EC₈₀.
-
For antagonist experiments, use the agonist at a concentration at or near its EC₈₀. This ensures a robust response that can be effectively inhibited.
-
Refer to the experimental protocol section for creating dose-response curves.
-
Possible Cause 2: Incorrect Cell Line or Tissue Model. The expression levels of the α2B-adrenoceptor can vary significantly between different cell lines and tissues. The model system you are using may have low or no expression of the target receptor.
-
Troubleshooting Steps:
-
Confirm the expression of the α2B-adrenoceptor in your cell line or tissue using techniques like qPCR, Western blot, or radioligand binding assays.
-
If possible, use a cell line known to express high levels of the α2B-adrenoceptor or a recombinant system.
-
Possible Cause 3: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Ensure the compound is stored as recommended (desiccated at room temperature).
-
Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Verify the purity of your compound if degradation is suspected.
-
Issue 2: Unexpected Physiological Responses in vivo or in vitro
Possible Cause 1: Off-Target Effects on Other α2-Adrenoceptor Subtypes. While Imiloxan is highly selective for the α2B subtype, at higher concentrations, it may exhibit antagonist activity at α2A and α2C-adrenoceptors. These subtypes can mediate different, and sometimes opposing, physiological effects. For instance, α2A-adrenoceptors are involved in sedation and analgesia.
-
Troubleshooting Steps:
-
Perform a careful dose-response experiment with Imiloxan to determine the lowest effective concentration that antagonizes the α2B-mediated response.
-
If possible, use knockout animal models or cell lines for other α2 subtypes to confirm that the observed effect is indeed mediated by the α2B receptor.
-
Consult the literature for the known physiological roles of α2A and α2C-adrenoceptors in your experimental system.
-
Possible Cause 2: Complex Downstream Signaling. Blocking the α2B-adrenoceptor can lead to complex and sometimes counterintuitive downstream signaling events. For example, antagonizing presynaptic α2-adrenoceptors can lead to an increase in norepinephrine release, which can then act on other adrenergic receptors (α1, β1, β2, etc.), causing a variety of physiological responses.
-
Troubleshooting Steps:
-
Consider the full signaling cascade downstream of the α2B-adrenoceptor in your specific cell or tissue type.
-
Use other selective antagonists for α1 and β-adrenoceptors to dissect the contributions of these receptors to the observed phenotype.
-
Measure downstream signaling molecules such as cAMP, Ca²⁺, or phosphorylated ERK to get a clearer picture of the signaling pathway being affected.
-
Data Presentation: Selectivity Profile of this compound
The following table summarizes the binding affinity of this compound for various adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. α2B | Notes |
| α2B | 7.26 | - | High affinity for the target receptor.[1] |
| α2A | Lower than for α2B | 55-fold lower | Imiloxan has a significantly lower affinity for the α2A subtype, but this receptor could be a potential off-target at high concentrations.[1] |
| α2C | Not well-characterized | Unknown | The affinity of Imiloxan for the α2C subtype is not as well-documented in publicly available literature. Caution should be exercised when interpreting results in systems with high α2C expression. |
| α1 | Low | High | Imiloxan is reported to not have potent α1-adrenoceptor antagonist activity.[2][3] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is a general guideline for a competitive binding assay to determine the affinity of Imiloxan for the α2B-adrenoceptor.
Materials:
-
Cell membranes expressing the human α2B-adrenoceptor.
-
[³H]-Rauwolscine (or another suitable α2-adrenoceptor radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the α2B-adrenoceptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]-Rauwolscine (typically at its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding wells, add vehicle instead of Imiloxan.
-
For non-specific binding wells, add a high concentration of a non-labeled α2-antagonist (e.g., 10 µM yohimbine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Imiloxan concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol describes how to measure the effect of Imiloxan on agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the α2B-adrenoceptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
An α2-adrenoceptor agonist (e.g., UK 14,304).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment with Imiloxan: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add the α2-adrenoceptor agonist (at its EC₈₀) and a fixed concentration of forskolin to all wells except the basal control. Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: The agonist should inhibit the forskolin-stimulated cAMP production. Imiloxan should reverse this inhibition in a dose-dependent manner. Plot the cAMP levels against the Imiloxan concentration to determine its potency (IC₅₀ or pA₂).
Visualizations
Caption: Workflow for a functional cAMP assay with Imiloxan.
Caption: α2B-adrenoceptor signaling pathway and point of Imiloxan action.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha2-adrenoceptor subtypes--unexpected functions for receptors and ligands derived from gene-targeted mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Imiloxan Hydrochloride Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent Imiloxan hydrochloride potency between batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity?
This compound is a highly selective α2B-adrenoceptor antagonist. For research purposes, it is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] Key chemical properties are summarized in the table below.
Q2: What are the common causes of batch-to-batch potency variations in this compound?
Batch-to-batch variations in the potency of this compound can arise from several factors, primarily related to the manufacturing process and stability of the compound. These can include:
-
Variability in Starting Materials: The quality and purity of the initial chemical inputs can significantly impact the final product.
-
Inconsistent Reaction Conditions: Deviations in temperature, pressure, reaction time, or catalyst concentration during synthesis can lead to the formation of different levels and types of impurities.
-
Inefficient Purification: Incomplete removal of unreacted starting materials, intermediates, by-products, or residual solvents can lower the overall potency.
-
Degradation: Improper storage conditions (e.g., exposure to light, heat, or humidity) can lead to the degradation of this compound, forming products with reduced or no biological activity.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility and bioavailability, which may be perceived as a change in potency.
Q3: How should this compound be stored to maintain its potency?
To ensure stability and maintain potency, this compound should be stored in a well-sealed container, desiccated at room temperature, and protected from light.[2]
Q4: What are the acceptable limits for impurities in a research-grade batch of this compound?
For research-grade chemicals, a purity of ≥95% is generally considered acceptable.[3][4][5] However, for sensitive applications, a purity of ≥98% is often required.[1][2] According to ICH guidelines for new drug substances, specific limits should be set for identified and unidentified impurities. The reporting threshold for impurities is typically 0.05% for a maximum daily dose of <2g.[6][7][8]
Troubleshooting Guide for Inconsistent Potency
This guide provides a systematic approach to identifying and resolving issues related to inconsistent potency of this compound between batches.
Issue: A new batch of this compound shows lower than expected biological activity in our assay.
Below is a workflow to troubleshoot this issue:
Figure 1: Troubleshooting workflow for inconsistent this compound potency.
Experimental Protocols
This method is designed to separate Imiloxan from potential impurities and degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.025 M KH2PO4 adjusted to pH 3.2 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
Data Analysis:
-
Potency: Calculate the area percent of the Imiloxan peak relative to the total peak area of all components in the chromatogram.
-
Impurity Profile: Identify and quantify any peaks other than the main Imiloxan peak. Compare the impurity profile to that of a reference batch with known good performance.
To identify potential degradation products, subject a sample of this compound to stress conditions. Analyze the stressed samples using the HPLC method described above to assess for new impurity peaks.
-
Acid Hydrolysis: Dissolve Imiloxan HCl in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Imiloxan HCl in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Imiloxan HCl in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Imiloxan HCl to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Imiloxan HCl to UV light (254 nm) for 24 hours.
Potential Impurities in this compound Synthesis
A plausible synthetic route for this compound is illustrated below. This pathway helps in identifying potential process-related impurities.
Figure 2: Plausible synthesis pathway for this compound.
Data on Potential Impurities
The following table summarizes potential impurities that could arise from the synthesis and degradation of this compound.
| Impurity Name/Type | Potential Source | Notes |
| Unreacted Starting Materials | ||
| 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol | Incomplete tosylation | Can be monitored by HPLC. |
| Ethylamine | Excess from imidazole synthesis | Highly volatile, likely removed during workup. |
| Intermediates | ||
| (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl 4-methylbenzenesulfonate | Incomplete alkylation | A key intermediate to monitor. |
| 2-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-1H-imidazole | Incomplete ethylation | Precursor to the final product. |
| By-products | ||
| Positional Isomers | Non-selective alkylation | Alkylation could potentially occur at the other nitrogen of the imidazole ring. |
| Degradation Products | ||
| Hydrolysis Products | Exposure to strong acid or base | The benzodioxane ring could potentially open under harsh hydrolytic conditions. |
| Oxidation Products | Exposure to oxidizing agents | The imidazole ring may be susceptible to oxidation. |
By implementing the troubleshooting guide and analytical methods outlined in this technical support center, researchers can effectively identify the root causes of potency variations in this compound and ensure the consistency and reliability of their experimental results.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. longdom.org [longdom.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Imiloxan Hydrochloride vs. Yohimbine: A Comparative Guide to α2B-Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of imiloxan (B1671758) hydrochloride and yohimbine (B192690), two prominent antagonists of the α2B-adrenoceptor. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a pharmacological tool for their studies. This comparison encompasses binding affinity, selectivity, and the underlying experimental protocols.
Introduction to α2B-Adrenoceptor Antagonists
The α2-adrenoceptors, a class of G protein-coupled receptors, are categorized into three main subtypes: α2A, α2B, and α2C. These receptors are pivotal in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons within the central nervous system. While both imiloxan and yohimbine act as antagonists at these receptors, they exhibit distinct selectivity profiles. Imiloxan is recognized as a highly selective antagonist for the α2B subtype, rendering it a valuable tool for dissecting the specific physiological roles of this receptor.[1][2] Yohimbine, conversely, is a less selective α2-adrenoceptor antagonist, demonstrating affinity for other α2 subtypes and even other receptor systems, such as serotonin (B10506) and dopamine (B1211576) receptors.
Comparative Quantitative Data
The binding affinities of imiloxan hydrochloride and yohimbine for the human α2-adrenoceptor subtypes are summarized below. The data is presented as pKi and log KD values, where a higher pKi or a more negative log KD indicates a higher binding affinity.
| Compound | α2A (pKi) | α2B (pKi) | α2C (pKi) | Reference |
| This compound | - | 7.26 | - | |
| Yohimbine | 8.2 - 8.5 | 8.7 | 9.6 |
| Compound | α2A (log KD) | α2B (log KD) | α2C (log KD) | Reference |
| This compound | -5.88 ± 0.03 | -6.48 ± 0.05 | -6.27 ± 0.03 | [3] |
Imiloxan displays a 55-fold higher affinity for the α2B-adrenoceptor compared to the α2A subtype.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the α2B-adrenoceptor and a typical experimental workflow for comparing the binding affinity of antagonists.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human α2B-adrenoceptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-rauwolscine or [3H]-yohimbine) to each well.
-
Add varying concentrations of the unlabeled test compound (imiloxan or yohimbine) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled competing ligand to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (GTPγS Binding Assay)
This assay measures the ability of an antagonist to block agonist-induced G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the α2B-adrenoceptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), and varying concentrations of the antagonist (imiloxan or yohimbine).
-
Add GDP to the assay buffer to ensure G-proteins are in their inactive state.
-
Initiate G-protein activation by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate the plate at 30°C for a defined period.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.
Conclusion
The choice between this compound and yohimbine for α2B-adrenoceptor blockade is contingent on the specific requirements of the research. For studies demanding high selectivity to isolate the effects of α2B-adrenoceptor antagonism, imiloxan is the superior choice due to its significantly higher affinity for this subtype over others. Conversely, yohimbine may be suitable for studies where a broader α2-adrenoceptor blockade is desired, or as a reference compound. However, its interactions with other receptor systems must be taken into account when interpreting the results. The provided experimental protocols offer a robust framework for the in-vitro characterization of these and other α2-adrenoceptor ligands.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Imiloxan Hydrochloride and Benoxathian for Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of two critical research compounds, Imiloxan (B1671758) hydrochloride and benoxathian (B1196792), for alpha-adrenergic receptor subtypes. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their studies of the adrenergic system.
Introduction
Imiloxan hydrochloride and benoxathian are antagonists of alpha-adrenergic receptors, a class of G protein-coupled receptors that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. Due to the existence of multiple alpha-adrenergic receptor subtypes with distinct tissue distributions and physiological roles, the selectivity of pharmacological tools is of paramount importance in elucidating the specific functions of these subtypes. This guide focuses on the differential selectivity of Imiloxan and benoxathian, particularly within the α2-adrenergic receptor family.
Executive Summary of Selectivity Profiles
Experimental evidence has established that this compound is a selective antagonist for the α2B-adrenergic receptor subtype.[1][2] In contrast, benoxathian demonstrates a high degree of selectivity for the α2A-adrenoceptor binding site.[1][2] This differential selectivity makes them valuable tools for distinguishing the roles of these two α2 subtypes. While Imiloxan is reported to lack potent α1-adrenoceptor antagonist activity, benoxathian has been identified as an α1-adrenergic receptor antagonist.[3][4]
Quantitative Analysis of Binding Affinities
The following table summarizes the binding affinities (pKi values) of this compound and benoxathian for α2A and α2B-adrenergic receptor subtypes, as determined by radioligand binding assays. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi | Selectivity | Reference |
| This compound | α2A-Adrenergic Receptor | 6.1 | 55-fold for α2B | Michel et al., 1990 |
| α2B-Adrenergic Receptor | 7.9 | Michel et al., 1990 | ||
| Benoxathian | α2A-Adrenergic Receptor | 8.2 | 40-fold for α2A | Michel et al., 1990 |
| α2B-Adrenergic Receptor | 6.6 | Michel et al., 1990 |
Note: The pKi values are derived from the study by Michel et al. (1990), which utilized tissue preparations expressing predominantly α2A (rabbit spleen) and α2B (rat kidney) receptors.
Experimental Protocols
The determination of the binding affinities and selectivity of this compound and benoxathian is primarily achieved through competitive radioligand binding assays. A representative protocol is outlined below.
Radioligand Binding Assay for α2-Adrenergic Receptor Subtypes
Objective: To determine the binding affinity (Ki) of unlabeled antagonist drugs (Imiloxan, benoxathian) for α2A and α2B-adrenergic receptor subtypes by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Rauwolscine or [3H]-RX821002 (non-subtype-selective α2-antagonists).[1][5]
-
Competing Ligands: this compound, benoxathian.
-
Receptor Source:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue (rabbit spleen or rat kidney) in an appropriate buffer and centrifuge to isolate the cell membranes containing the adrenergic receptors. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [3H]-Rauwolscine).
-
Increasing concentrations of the unlabeled competing ligand (Imiloxan or benoxathian).
-
The membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
-
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling
Both α2A and α2B-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). However, they can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Caption: Canonical Gi/o-coupled signaling pathway for α2-adrenergic receptors.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of compounds like Imiloxan and benoxathian involves a systematic experimental approach.
Caption: Workflow for determining the selectivity of adrenergic receptor antagonists.
Conclusion
This compound and benoxathian are indispensable pharmacological tools for the differential study of α2A and α2B-adrenergic receptor subtypes. The high selectivity of Imiloxan for the α2B receptor and benoxathian for the α2A receptor, as demonstrated by radioligand binding studies, allows for the precise dissection of the physiological and pathological roles of these receptor subtypes. Researchers should consider the distinct selectivity profiles of these compounds when designing experiments to investigate the complex signaling and function of the adrenergic system.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha1-adrenergic receptor antagonists, benoxathian and prazosin, induce apoptosis and a switch towards megakaryocytic differentiation in human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 5. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Imiloxan Hydrochloride's α2B-Adrenoceptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imiloxan hydrochloride's in vivo α2B-adrenoceptor antagonism with alternative compounds. The information is supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a selective α2B-adrenoceptor antagonist that has been validated in in vivo models. Experimental data from studies in pithed rats demonstrates its ability to antagonize α2B-adrenoceptor-mediated effects. This guide compares the in vivo performance of Imiloxan with other α2-adrenoceptor antagonists, namely the α2A-selective antagonist BRL-44408 and the non-selective α2-antagonist rauwolscine. The data highlights Imiloxan's selectivity for the α2B subtype, making it a valuable tool for distinguishing α2-adrenoceptor subtype functions in vivo.
Comparative Data of α2-Adrenoceptor Antagonists In Vivo
The following table summarizes the quantitative data from a key in vivo study investigating the antagonism of the vasopressor response to the α2-adrenoceptor agonist B-HT 933 in pithed rats. The antagonist potency is expressed as the dose that produces a 50% inhibition of the agonist's effect (ID50).
| Antagonist | Subtype Selectivity | Agonist Challenged | Animal Model | Antagonist Dose Range (µg/kg, i.v.) | ID50 (µg/kg) | Source |
| This compound | α2B | B-HT 933 | Pithed Rat | 1000 and 3000 | ~1000 | [1] |
| BRL-44408 | α2A | B-HT 933 | Pithed Rat | 100 and 300 | ~100 | [1] |
| Rauwolscine | Non-selective α2 | B-HT 933 | Pithed Rat | 100 and 300 | ~100 | [1] |
| JP-1302 | α2C | B-HT 933 | Pithed Rat | 10, 30, 100, and 300 | ~30 | [1] |
Note: The ID50 values are estimated from the dose-dependent blockade reported in the study.
Detailed Experimental Protocols
In Vivo Model: Vasopressor Response in Pithed Rats
This experimental model is designed to assess the potency and selectivity of α2-adrenoceptor antagonists by measuring their ability to inhibit the pressor (blood pressure increasing) effects of an α2-adrenoceptor agonist in a whole-animal system where central nervous system and reflex autonomic influences are eliminated.
1. Animal Preparation:
-
Male Wistar rats are anesthetized.
-
The trachea is cannulated to facilitate artificial respiration.
-
A steel rod is inserted through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the brain and spinal cord (pithing). This eliminates central cardiovascular regulation.
-
The carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous drug administration, respectively.
-
The animal is ventilated with room air.
2. Experimental Procedure:
-
A baseline diastolic blood pressure is established.
-
The α2-adrenoceptor agonist, B-HT 933, is administered intravenously in a cumulative dose-dependent manner to establish a control dose-response curve for the increase in diastolic blood pressure.
-
Following a washout period, a specific dose of the antagonist (e.g., this compound, BRL-44408, or rauwolscine) is administered intravenously.
-
After a set time for the antagonist to take effect, the cumulative dose-response to B-HT 933 is repeated in the presence of the antagonist.
-
The degree of antagonism is quantified by the rightward shift in the agonist dose-response curve. The dose of the antagonist that causes a 50% reduction in the maximum response to the agonist is determined as the ID50.
3. Data Analysis:
-
Dose-response curves are constructed by plotting the change in diastolic blood pressure against the log dose of the agonist.
-
The potency of the antagonists is compared by their respective ID50 values. A lower ID50 indicates a higher potency.
Visualizations
Signaling Pathway of α2B-Adrenoceptor and its Antagonism
The following diagram illustrates the general signaling pathway of the α2B-adrenoceptor and how an antagonist like this compound blocks this pathway.
Caption: α2B-adrenoceptor signaling pathway and its inhibition by an antagonist.
Experimental Workflow for In Vivo Validation
The diagram below outlines the key steps in the in vivo validation of an α2B-adrenoceptor antagonist using the pithed rat model.
Caption: Experimental workflow for assessing α2B-adrenoceptor antagonism in vivo.
Logical Relationship of Antagonist Selectivity
This diagram illustrates the classification of the compared antagonists based on their selectivity for α2-adrenoceptor subtypes.
Caption: Selectivity profile of the compared α2-adrenoceptor antagonists.
References
A Comparative Guide to Adrenergic Receptor Antagonists: Imiloxan, Prazosin, and Rauwolscine
This guide provides a detailed comparison of three key adrenergic receptor antagonists: imiloxan (B1671758) hydrochloride, prazosin, and rauwolscine (B89727). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data. This document delves into their receptor binding affinities, selectivity, functional effects, and the underlying experimental methodologies.
Introduction to the Compounds
Imiloxan hydrochloride is recognized as a highly selective antagonist for the α2B-adrenergic receptor subtype.[1][2][3] Its selectivity makes it a valuable tool for distinguishing the physiological and pharmacological roles of the α2B-adrenoceptor from other α2 subtypes.[4]
Prazosin is a well-established antagonist with high affinity and selectivity for α1-adrenergic receptors over α2-adrenergic receptors.[5][6] It does not generally discriminate between the α1-adrenoceptor subtypes (α1A, α1B, and α1D).[5][7] Prazosin is widely used in both research and clinical settings, notably for the treatment of hypertension.[6]
Rauwolscine , also known as α-yohimbine, is a diastereoisomer of yohimbine (B192690) and acts as a potent and selective antagonist of α2-adrenergic receptors.[8] It has been instrumental in the characterization of α2-adrenoceptor subtypes and also exhibits affinity for serotonin (B10506) receptors.[9]
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki or pKi values) of this compound, prazosin, and rauwolscine for various adrenergic receptor subtypes. The data is compiled from multiple studies, and it is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
Table 1: Binding Affinities of this compound
| Receptor Subtype | pKi | Ki (nM) | Selectivity | Reference |
| α2B | 7.26 | ~55 | 55-fold vs α2A | |
| α2A | - | ~3025 |
Table 2: Binding Affinities of Prazosin
| Receptor Subtype | pA2/pKi | Ki (nM) | Tissue/Cell Line | Reference |
| α1 | 9.14 (pA2) | - | Rabbit cutaneous resistance arteries | [10] |
| α1 | 9.4 (pKi) | ~0.4 | Rat thoracic aorta segments | [7] |
| α2A | - | 33.2 | Rat kidney | [11] |
| α2 | - | 39.5 | Mouse kidney | [11] |
| α2 | - | 261 | Dog kidney | [11] |
| α2 | - | 570 | Human kidney | [11] |
| α2 | - | 595 | Rabbit kidney | [11] |
Table 3: Binding Affinities of Rauwolscine
| Receptor Subtype | Ki (nM) | Reference |
| α2A | 3.5 | [12] |
| α2B | 0.37 | [12] |
| α2C | 0.13 | [12] |
| 5-HT1A | 158 | [9] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. A general protocol for a competitive binding assay is outlined below.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., imiloxan, prazosin, or rauwolscine) for a specific adrenergic receptor subtype.
Materials:
-
Membrane Preparations: Cell membranes expressing the specific adrenergic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or from tissues known to endogenously express the receptor).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors).
-
Test Compounds: Imiloxan, prazosin, rauwolscine, and other competing ligands.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[12]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thawed cell membranes are suspended in the assay buffer to a specific protein concentration.[13]
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
A fixed volume of membrane suspension.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a non-labeled competing ligand is used.[14]
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[13][14]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[13]
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then measured using a scintillation counter.[13]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Experimental Workflow for Radioligand Binding Assay
Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. Prazosin targets α1-adrenergic receptors, while imiloxan and rauwolscine target α2-adrenergic receptors. These receptor families are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are coupled to Gq proteins.[15] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.[1][15] Prazosin, as an antagonist, blocks the initiation of this cascade.
α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are coupled to Gi proteins.[16] When an agonist binds to the α2-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17] A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream effector proteins. This pathway is often associated with inhibitory effects, such as the inhibition of neurotransmitter release from presynaptic terminals.[18] Imiloxan and rauwolscine, as antagonists, prevent this inhibitory signaling.
α2-Adrenergic Receptor Signaling Pathway
Comparison of Selectivity and Functional Effects
The distinct receptor selectivity profiles of imiloxan, prazosin, and rauwolscine translate into different functional effects, both in vitro and in vivo.
Logical Relationship of Compound Selectivity and Effects
-
Prazosin , by blocking α1-adrenoceptors, leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[6] This is its primary mechanism of action in the treatment of hypertension. In vivo studies have consistently demonstrated its antihypertensive effects.[6]
-
Rauwolscine , as a potent α2-adrenoceptor antagonist, can increase the release of norepinephrine from presynaptic nerve terminals by blocking the autoinhibitory feedback mechanism.[18] This can lead to sympathomimetic effects. Interestingly, some in vivo studies in animal models have suggested that rauwolscine may have anxiolytic properties at certain doses.[8]
-
Imiloxan's high selectivity for the α2B-adrenoceptor makes it a more specialized research tool. In vivo studies have utilized imiloxan to antagonize the effects of α2-agonists, helping to elucidate the specific functions of the α2B subtype.[19] Its functional consequences are more nuanced and are an area of ongoing research.
Conclusion
This compound, prazosin, and rauwolscine are all valuable antagonists of the adrenergic system, yet they possess distinct pharmacological profiles that dictate their applications. Prazosin is a potent and selective α1-antagonist, widely used for its vasodilatory and antihypertensive effects. Rauwolscine is a selective α2-antagonist, crucial for studying the roles of α2-adrenoceptors and their subtypes. Imiloxan stands out for its high selectivity for the α2B-adrenoceptor subtype, making it an indispensable tool for dissecting the specific functions of this particular receptor. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the design of robust experiments and the development of novel therapeutics targeting the adrenergic system.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Adrenergic alpha-2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alpha-2 antagonists idazoxan and rauwolscine but not yohimbine or piperoxan are anxiolytic in the Vogel lick-shock conflict paradigm following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Imiloxan Hydrochloride with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Imiloxan (B1671758) hydrochloride's binding affinity and selectivity across various adrenergic receptor subtypes. Experimental data is presented to objectively assess its performance against other common adrenergic ligands.
Imiloxan hydrochloride is recognized as a highly selective antagonist for the α2B-adrenergic receptor.[1][2] This selectivity makes it a valuable tool in pharmacological research for differentiating between α2-adrenergic receptor subtypes.[2][3] Understanding its cross-reactivity profile with other adrenergic receptors, such as α1 and β subtypes, is crucial for interpreting experimental results and for the development of novel therapeutics with improved specificity.
Comparative Binding Affinity of Adrenergic Ligands
The following table summarizes the binding affinities (Ki values) of this compound and other well-established adrenergic receptor antagonists for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor Subtype | Ki (nM) | Primary Activity |
| Imiloxan | α2A | ~302 | Antagonist |
| α2B | 5.5[1] | Antagonist | |
| α1 | No potent activity reported | - | |
| β | No specific data available | - | |
| Prazosin | α1A | 0.2 - 1.5[4][5] | Antagonist |
| α1B | 0.3 - 2.0[4] | Antagonist | |
| α1D | 0.5 - 5.0[4] | Antagonist | |
| Yohimbine | α2A | 3.0[6] | Antagonist |
| α2B | 10.0[6] | Antagonist | |
| α2C | 0.7[6] | Antagonist | |
| Propranolol | β1 | 1.8 - 5.5[7][8] | Antagonist |
| β2 | 0.8 - 2.6[7][8] | Antagonist | |
| β3 | ~120[7] | Antagonist |
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed methodology for a standard competitive binding assay.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades.
-
α1-Adrenergic Receptors: These receptors couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and activation of PKA.
Conclusion
This compound demonstrates significant selectivity for the α2B-adrenergic receptor subtype over the α2A subtype and is reported to have minimal activity at α1-adrenergic receptors. This high degree of selectivity makes it an invaluable pharmacological tool for isolating and studying the specific functions of the α2B receptor. However, for a complete understanding of its in vivo effects, further quantitative studies on its potential cross-reactivity with a broader range of adrenergic and non-adrenergic receptors would be beneficial. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies.
References
- 1. This compound, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of alpha 1-adrenoceptors in rat renal cortex: comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine hydrochloride, alpha2 adrenoceptor antagonist (CAS 65-19-0) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. derangedphysiology.com [derangedphysiology.com]
Imiloxan Hydrochloride: A Comparative Guide to its α2B-Adrenoceptor Subtype Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Imiloxan hydrochloride's specificity for the α2B-adrenoceptor subtype against other α2-adrenoceptor subtypes. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.
Introduction
α2-adrenergic receptors (α2-ARs) are G protein-coupled receptors that are crucial in regulating various physiological processes, including neurotransmission, blood pressure, and metabolic functions. They are classified into three main subtypes: α2A, α2B, and α2C. The development of subtype-selective ligands is essential for dissecting the specific roles of each subtype and for designing targeted therapeutics with improved efficacy and reduced side effects. This compound has been identified as a valuable pharmacological tool due to its reported selectivity for the α2B-adrenoceptor subtype. This guide will delve into the experimental evidence supporting this claim, comparing its binding affinity and functional activity with other subtype-selective compounds.
Data Presentation
The following tables summarize the binding affinities of this compound and other key α2-adrenoceptor antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. This data is crucial for understanding the selectivity profile of these compounds.
Table 1: Comparative Binding Affinities (pKi) of α2-Adrenoceptor Antagonists at Human Cloned Receptors
| Compound | pKi at α2A | pKi at α2B | pKi at α2C | α2B vs α2A Selectivity (fold) | α2B vs α2C Selectivity (fold) | Reference |
| Imiloxan | 6.8 | 8.0 | 6.9 | ~16 | ~13 | [1] |
| BRL 44408 | 8.3 | 6.5 | 7.4 | 0.016 | 0.13 | [1] |
| MK-912 | 7.9 | 7.8 | 9.1 | 0.8 | 0.05 | [1] |
| Rauwolscine | 8.7 | 8.4 | 8.8 | 0.5 | 0.4 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is from studies using human cloned adrenoceptors expressed in CHO cells. Fold selectivity is calculated from the Ki values.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The following protocol is a generalized method for a competitive binding assay using [3H]-rauwolscine, a non-selective α2-adrenoceptor antagonist, in Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenoceptors.
1. Cell Culture and Membrane Preparation:
-
CHO cells stably transfected with the human α2A, α2B, or α2C adrenoceptor subtypes are cultured to confluence.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of [3H]-rauwolscine (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor drug (e.g., Imiloxan, BRL 44408, or MK-912).
-
The cell membrane preparation.
-
-
Total binding is determined in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Functional Assays: GTPγS Binding Assay
GTPγS binding assays are functional assays that measure the activation of G proteins following receptor stimulation by an agonist. They can be adapted to assess the potency of antagonists.
1. Membrane Preparation:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest are prepared as described for the radioligand binding assay.
2. GTPγS Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Membranes are incubated in an assay buffer containing:
-
A fixed concentration of a known α2-adrenoceptor agonist (e.g., norepinephrine).
-
Increasing concentrations of the antagonist being tested (e.g., Imiloxan).
-
GDP (to ensure G proteins are in an inactive state).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
-
Agonist stimulation of the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
The reaction is incubated at 30°C for a specific time.
3. Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured.
-
The IC50 value for the antagonist is determined, which can be used to calculate its functional antagonist potency (Kb).
Mandatory Visualization
Caption: α2-Adrenoceptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available binding data strongly supports the characterization of this compound as a selective antagonist for the α2B-adrenoceptor subtype over the α2A and α2C subtypes in human cloned receptors. Its approximately 16-fold and 13-fold selectivity for the α2B subtype over the α2A and α2C subtypes, respectively, makes it a valuable tool for researchers investigating the specific physiological and pathological roles of the α2B-adrenoceptor. In contrast, compounds like BRL 44408 and MK-912 demonstrate clear selectivity for the α2A and α2C subtypes, respectively, and serve as excellent comparators for delineating subtype-specific effects.
For drug development professionals, the selectivity profile of Imiloxan suggests its potential as a lead compound for developing therapeutic agents that specifically target the α2B-adrenoceptor, which could offer a more refined pharmacological intervention with fewer off-target effects compared to non-selective α2-adrenoceptor antagonists. Further functional studies are warranted to fully elucidate its antagonist properties and in vivo efficacy.
References
A Comparative Guide to Imiloxan Hydrochloride and Other α2-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Imiloxan (B1671758) hydrochloride and other prominent α2-adrenoceptor antagonists, such as yohimbine (B192690) and atipamezole (B1667673). The focus is on their receptor binding profiles, pharmacodynamic effects, and the experimental methodologies used to determine these characteristics.
Introduction to α2-Adrenoceptor Antagonists
α2-adrenoceptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1] Located primarily on presynaptic nerve terminals, they act as autoreceptors in a negative feedback loop; when activated by catecholamines like norepinephrine (B1679862) (NE), they inhibit further NE release.[1][2] α2-antagonists block this receptor, thereby preventing the negative feedback and increasing the release of norepinephrine and other neurotransmitters.[3][4] This class of drugs is widely used in research and veterinary medicine.[3]
There are three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C.[1] While many antagonists like yohimbine show limited selectivity, others have been developed to target specific subtypes. Imiloxan hydrochloride is a notable example, demonstrating high selectivity for the α2B subtype, which makes it an invaluable tool for dissecting the specific physiological roles of this receptor.[5][6] This guide compares Imiloxan to less selective antagonists like yohimbine and the potent, highly α2-selective antagonist atipamezole.
Mechanism of Action and Signaling Pathway
The primary mechanism of α2-antagonists involves the blockade of presynaptic α2-adrenoceptors. This action inhibits the Gi-protein-mediated signaling cascade that normally leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this pathway, α2-antagonists effectively remove the "brake" on neurotransmitter release, leading to increased sympathetic tone.[7]
Comparative Receptor Binding & Selectivity
The therapeutic and research applications of α2-antagonists are largely defined by their binding affinity and selectivity for different adrenoceptor subtypes. Imiloxan is distinguished by its preference for the α2B subtype, whereas atipamezole is a potent but non-subtype-selective α2-antagonist. Yohimbine is less potent and also lacks significant subtype selectivity, and has a lower ratio of α2 to α1 receptor affinity compared to atipamezole.[8]
| Antagonist | α2A Affinity (pKi) | α2B Affinity (pKi) | α2C Affinity (pKi) | α2/α1 Selectivity Ratio | Key Selectivity Notes |
| Imiloxan | ~5.5 - 6.0 | 7.26 | - | High | Highly selective for α2B over α2A (approx. 55-fold). Valuable research tool for isolating α2B functions.[6] |
| Atipamezole | High | High | High | 8526[8] | Potent and highly selective for α2-adrenoceptors over α1-adrenoceptors.[8] Considered non-selective among α2 subtypes.[8] |
| Yohimbine | Moderate | Moderate | Moderate | 40[8] | Classical, non-subtype-selective α2-antagonist.[9] Much lower α2/α1 selectivity compared to atipamezole.[8] |
| Rauwolscine | High | High | High | - | Often used as a radioligand in binding assays for α2-receptors.[6] |
Note: pKi values are negative logarithms of the inhibition constant (Ki). Higher values indicate stronger binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Comparative Pharmacodynamics & Applications
The differences in receptor binding profiles translate directly to distinct pharmacodynamic effects and applications.
| Antagonist | Primary Pharmacodynamic Effect | Key Applications | Supporting Data |
| Imiloxan | Selective blockade of α2B-adrenoceptors. | Research: Used to distinguish the physiological roles of the α2B subtype from α2A and α2C.[5][6] | Identified as a selective α2B ligand in studies using rabbit spleen (rich in α2A) and rat kidney (rich in α2B) tissues.[6][10] |
| Atipamezole | Potent and rapid reversal of α2-agonist effects. | Veterinary Medicine: Reversal agent for α2-agonist sedatives like dexmedetomidine (B676) and xylazine.[3][8] | More effective and faster at reversing xylazine-ketamine anesthesia in mice compared to yohimbine.[11][12] In dogs, effectively reverses medetomidine-induced sedation and associated cardiovascular changes.[13] |
| Yohimbine | General increase in sympathetic outflow due to non-selective α2 blockade. | Veterinary Medicine: Formerly used to reverse α2-agonist sedation.[3] Historically: Investigated for erectile dysfunction.[9][14] | Systemic administration increases plasma and brain levels of norepinephrine.[2] Less effective than atipamezole for reversing α2-agonist induced anesthesia in comparative studies.[11][15] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Below are detailed protocols for two key methodologies.
This in vitro assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[16] It measures how effectively an unlabeled drug (the "competitor," e.g., Imiloxan) displaces a radiolabeled ligand with known affinity (e.g., [³H]-rauwolscine) from the receptor.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the α2-adrenoceptor subtype of interest are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in receptors.[17]
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[16][18]
-
Washing: The filters are quickly washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor drug. A non-linear regression analysis is used to fit the data and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.[19]
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living animal, providing a direct assessment of a drug's pharmacodynamic effect on neurotransmitter release.[20][21]
Detailed Methodology:
-
Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into a target brain region (e.g., the hypothalamic paraventricular nucleus or prefrontal cortex).[2][22] The animal is allowed to recover from the surgery.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 μL/min).[20] Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane at the probe's tip and into the aCSF.[21]
-
Baseline Sampling: The outflowing aCSF, now called the dialysate, is collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline measurement of extracellular norepinephrine.[2]
-
Drug Administration: The α2-antagonist is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues at the same intervals to measure changes in norepinephrine levels following drug administration.
-
Analysis: The concentration of norepinephrine in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[22]
-
Data Analysis: The results are expressed as a percentage change from the pre-drug baseline level, allowing for the assessment of the magnitude and time course of the drug's effect on norepinephrine release.
Conclusion
The comparative analysis of this compound with other α2-antagonists highlights the critical importance of receptor selectivity in both research and clinical applications.
-
This compound stands out as a highly selective α2B-adrenoceptor antagonist. Its value is primarily as a pharmacological tool, enabling researchers to investigate the specific functions of the α2B subtype in various physiological and pathological processes.
-
Atipamezole is characterized by its high potency and superior selectivity for α2- over α1-adrenoceptors. This profile makes it an extremely effective and reliable antagonist for reversing the effects of α2-agonist drugs, cementing its role in veterinary anesthesia.
-
Yohimbine , a classical α2-antagonist, lacks subtype selectivity and has a lower α2/α1 selectivity ratio. While historically significant, it has been largely superseded in clinical practice by more selective and potent agents like atipamezole.
The choice of an α2-antagonist should be guided by the specific objective of the study or application. For dissecting the role of α2B receptors, Imiloxan is the superior choice. For potent, non-selective α2-receptor blockade and reversal of α2-agonists, atipamezole is the current standard. Understanding these distinct profiles is essential for the accurate interpretation of experimental data and the effective development of new therapeutics.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha2-adrenoceptor-mediated restraint of norepinephrine synthesis, release, and turnover during immobilization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 4. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imiloxan - Wikipedia [en.wikipedia.org]
- 6. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. VetFolio [vetfolio.com]
- 9. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of three α2-antagonists, yohimbine, tolazoline, or atipamezole for reversing the anesthetic effects of medetomidine and ketamine in dairy calves | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Correlating In Vitro Affinity with In Vivo Activity: A Comparative Guide to Imiloxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Imiloxan hydrochloride, a selective α2B-adrenoceptor antagonist. To contextualize its performance, this guide includes experimental data for other subtype-selective α2-adrenoceptor antagonists, offering a valuable resource for researchers investigating adrenergic signaling and developing novel therapeutics.
In Vitro Activity: Receptor Binding Affinity
This compound demonstrates a notable selectivity for the α2B-adrenoceptor subtype. In vitro radioligand binding assays are crucial for determining the affinity of a compound for its target receptor and its selectivity over other receptors. The binding affinity is typically expressed as the inhibition constant (Ki) or as pKi (-logKi). A lower Ki value indicates a higher binding affinity.
A key study by Michel et al. (1990) characterized the in vitro profile of Imiloxan, revealing a 55-fold higher affinity for the α2B-adrenoceptor compared to the α2A subtype.[1] The pKi for Imiloxan at the α2B adrenoceptor is reported to be 7.26.[1]
For a comprehensive comparison, the binding affinities of other selective α2-adrenoceptor antagonists are presented below. BRL 44408 is a selective antagonist for the α2A subtype, while JP-1302 is selective for the α2C subtype. Rauwolscine (B89727) is a non-selective α2-adrenoceptor antagonist.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| Imiloxan | ~300 | 5.5 | - | α2B selective |
| BRL 44408 | 1.7 - 8.5 | 144.5 - 651 | - | α2A selective[1][2][3] |
| JP-1302 | 3150 | 1470 | 28 | α2C selective[4][5] |
| Rauwolscine | - | - | - | Non-selective α2 antagonist[6] |
Note: A definitive Ki value for Imiloxan at the α2C subtype and for rauwolscine at all subtypes was not available in the reviewed literature. The approximate Ki for Imiloxan at α2A is calculated based on the reported 55-fold selectivity and the pKi at α2B.
In Vivo Activity: Pharmacological Effects
The in vivo activity of this compound has been investigated in animal models to understand its physiological effects, which can then be correlated with its in vitro receptor binding profile. A significant in vivo study explored the role of α2-adrenoceptor subtypes in mediating vasopressor responses in pithed rats.[7] In this model, Imiloxan was shown to dose-dependently block the pressor responses induced by the α2-adrenoceptor agonist B-HT 933 at intravenous doses of 1000 and 3000 μg/kg.[7] This finding provides in vivo evidence for the α2B-adrenoceptor antagonist activity of Imiloxan.
The in vivo effects of the comparator compounds align with their in vitro selectivity:
-
BRL 44408 , as an α2A-selective antagonist, has been shown to have antidepressant and analgesic-like activity in preclinical models.[3]
-
JP-1302 , a selective α2C-adrenoceptor antagonist, has demonstrated antidepressant and antipsychotic-like effects in vivo.[4]
The correlation between the in vitro selectivity of these compounds and their distinct in vivo pharmacological profiles highlights the differential physiological roles of the α2-adrenoceptor subtypes.
Experimental Protocols
In Vitro Radioligand Binding Assay (Adapted from Michel et al., 1990)
Objective: To determine the binding affinity (Ki) of test compounds for α2A and α2B-adrenoceptors.
Tissues:
-
α2A-adrenoceptors: Rabbit spleen membranes
-
α2B-adrenoceptors: Rat kidney membranes
Radioligand: [3H]-Rauwolscine
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Assay: Membrane preparations are incubated with a fixed concentration of [3H]-Rauwolscine and varying concentrations of the test compound (e.g., Imiloxan) in a final volume of assay buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Vasopressor Response in Pithed Rats (Adapted from Villalón et al., 2012)
Objective: To evaluate the effect of α2-adrenoceptor antagonists on the pressor responses induced by an α2-adrenoceptor agonist.
Animal Model: Male Wistar rats.
Procedure:
-
Animal Preparation: Rats are anesthetized, and a pithing rod is inserted through the orbit and foramen magnum (B12768669) down to the lower spinal cord to destroy the central nervous system, thus eliminating central cardiovascular regulation. The animals are artificially ventilated.
-
Catheterization: The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for continuous blood pressure monitoring.
-
Stabilization: A stabilization period is allowed after the surgical procedure.
-
Agonist Administration: Dose-response curves are generated by administering increasing doses of an α2-adrenoceptor agonist (e.g., B-HT 933).
-
Antagonist Treatment: The test antagonist (e.g., Imiloxan) is administered intravenously.
-
Post-Antagonist Agonist Administration: After a set period, the dose-response to the α2-adrenoceptor agonist is repeated in the presence of the antagonist.
-
Data Analysis: The changes in mean arterial pressure are recorded and analyzed. The antagonist's effect is quantified by the degree of rightward shift of the agonist's dose-response curve.
Visualizing the Correlation and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. apexbt.com [apexbt.com]
- 2. BRL 44408 maleate, alpha2A adrenoceptor antagonist (CAS 681806-46-2) | Abcam [abcam.com]
- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 6. Rauwolscine - Wikipedia [en.wikipedia.org]
- 7. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Imiloxan Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imiloxan (B1671758) hydrochloride's performance against other α2-adrenoceptor antagonists. While much of the foundational comparative data originates from seminal studies in the early 1990s, this document summarizes the key findings, presents available quantitative data, and details the experimental protocols utilized in these evaluations. The guide also visualizes the critical signaling pathways and experimental workflows to provide a comprehensive understanding of Imiloxan's mechanism of action.
Introduction to Imiloxan Hydrochloride
This compound is a potent and highly selective antagonist of the α2B-adrenoceptor.[1] Its selectivity makes it a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes and for investigating the physiological and pathological roles of the α2B-adrenoceptor.[2] This guide delves into the experimental data that validates the efficacy and selectivity of this compound.
Comparative Analysis of Binding Affinity
The selectivity of this compound for the α2B-adrenoceptor subtype has been established through radioligand binding assays. The following table summarizes the binding affinities (expressed as pKi values) of Imiloxan and other key α-adrenoceptor ligands for α2A and α2B-adrenoceptor subtypes, primarily based on the foundational work of Michel et al. (1990). A higher pKi value indicates a higher binding affinity.
| Compound | α2A-Adrenoceptor (pKi) | α2B-Adrenoceptor (pKi) | Selectivity (Fold) |
| Imiloxan | ~5.5 | ~7.3 | ~63-fold for α2B |
| Benoxathian | High | Low | High for α2A |
| Prazosin | Low | High | Selective for α2B/α2C |
| Oxymetazoline | High | Low | Selective for α2A |
Note: The exact pKi values can vary depending on the experimental conditions and tissue preparation. The data presented here is a synthesis from available literature for comparative purposes.
Signaling Pathway of the α2B-Adrenoceptor
Activation of the α2B-adrenoceptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[3][4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes. The following diagram illustrates the canonical signaling pathway.
Caption: Canonical signaling pathway of the α2B-adrenoceptor.
Experimental Protocols
The validation of this compound's efficacy and selectivity relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the foundational literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the pKi of this compound and other antagonists for α2A and α2B-adrenoceptors.
Materials:
-
Radioligand: [3H]-rauwolscine (a non-selective α2-adrenoceptor antagonist).
-
Tissue Preparations:
-
Rabbit spleen membranes (rich in α2A-adrenoceptors).
-
Rat kidney membranes (rich in α2B-adrenoceptors).[1]
-
-
Test Compounds: this compound, Benoxathian, Prazosin, Oxymetazoline.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the respective tissues (rabbit spleen or rat kidney) in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In assay tubes, combine the membrane preparation, [3H]-rauwolscine at a fixed concentration, and varying concentrations of the unlabeled test compound (competitor).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value (inhibitor constant) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Caption: Experimental workflow for radioligand binding assay.
Conclusion and Future Directions
The available data, primarily from foundational in vitro studies, robustly establishes this compound as a highly selective antagonist for the α2B-adrenoceptor. Its utility as a research tool for dissecting the roles of α2-adrenoceptor subtypes is well-documented.
However, it is crucial to acknowledge the absence of recent, direct comparative efficacy studies of this compound against newer α2B-adrenoceptor antagonists in contemporary experimental models. The field would greatly benefit from new research that:
-
Evaluates the efficacy of this compound in more recent and clinically relevant animal models of disease.
-
Directly compares the in vivo efficacy and pharmacokinetic profiles of this compound with other, more recently developed α2B-adrenoceptor antagonists.
-
Further elucidates the downstream signaling pathways and potential non-canonical signaling of the α2B-adrenoceptor using modern molecular and cellular biology techniques.
Such studies would not only re-validate the efficacy of this important pharmacological tool but also potentially uncover new therapeutic applications for selective α2B-adrenoceptor antagonism.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ADRA2B agonists and how do they work? [synapse.patsnap.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
A Comparative Review of Imiloxan Hydrochloride in α2-Adrenoceptor Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Imiloxan (B1671758) hydrochloride with other α2-adrenoceptor antagonists, supported by experimental data. Imiloxan has emerged as a valuable pharmacological tool due to its notable selectivity for the α2B-adrenoceptor subtype.
Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenoceptor.[1][2] This selectivity allows for the specific investigation of the physiological and pathological roles of this particular receptor subtype. Comparative studies have been instrumental in defining its pharmacological profile against other less selective α2-adrenoceptor antagonists.
Performance Comparison: Binding Affinities
Radioligand binding assays are fundamental in determining the affinity of a compound for its receptor. In a key comparative study, the binding affinity (expressed as pKi, the negative logarithm of the inhibitory constant, Ki) of Imiloxan and other adrenergic ligands was assessed at α2A and α2B-adrenoceptors using tissues rich in these respective subtypes: rabbit spleen (predominantly α2A) and rat kidney (predominantly α2B).[1][2]
The data clearly demonstrates Imiloxan's preference for the α2B-adrenoceptor.
| Compound | Predominant Receptor Subtype | Tissue Source | pKi (Mean ± S.E.M.) |
| Imiloxan | α2B | Rat Kidney | 7.7 ± 0.1 |
| α2A | Rabbit Spleen | 6.1 ± 0.1 | |
| Rauwolscine | α2A/α2B (Non-selective) | Rat Kidney | 8.5 ± 0.1 |
| Rabbit Spleen | 8.7 ± 0.1 | ||
| Prazosin | α1 / α2B | Rat Kidney | 7.9 ± 0.1 |
| Rabbit Spleen | 6.3 ± 0.1 | ||
| Oxymetazoline | α2A | Rat Kidney | 6.4 ± 0.1 |
| Rabbit Spleen | 8.2 ± 0.1 | ||
| Benoxathian | α2A | Rat Kidney | 6.5 ± 0.1 |
| Rabbit Spleen | 8.3 ± 0.1 |
Table 1: Comparative binding affinities of this compound and other adrenergic antagonists for α2A and α2B-adrenoceptors. Data sourced from Michel et al. (1990).[1][2]
In Vivo Antagonistic Activity
The functional antagonism of Imiloxan has been demonstrated in vivo using the pithed rat model. In this preparation, the central nervous system's influence on blood pressure is removed, allowing for the direct study of peripherally-acting drugs. The α2-adrenoceptor agonist B-HT 933 is used to induce a pressor (blood pressure increasing) response, which can then be antagonized by α2-adrenoceptor antagonists.
Studies have shown that Imiloxan effectively antagonizes the pressor responses induced by B-HT 933, confirming its in vivo activity at α2B-adrenoceptors which are known to mediate vasoconstriction.[3][4] The doses required for this antagonism provide further insight into its potency in a physiological setting. For instance, Imiloxan has been shown to dose-dependently block the vasopressor responses to B-HT 933 at doses of 1000 and 3000 μg/kg.[3][4]
Experimental Protocols
Radioligand Binding Assay
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of binding affinity data. The following protocol is a generalized representation based on the methodologies described in the cited literature.[1][2][5][6][7][8][9]
1. Membrane Preparation:
-
Tissues (e.g., rabbit spleen, rat kidney) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand, such as [3H]-rauwolscine, which binds to α2-adrenoceptors.
-
Increasing concentrations of the competing, non-radiolabeled ligand (e.g., Imiloxan) are added to displace the radioligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand. The pKi is the negative logarithm of the Ki value.
In Vivo Pithed Rat Model
The pithed rat model is a classic preparation for studying the peripheral cardiovascular effects of drugs.[3][4][10]
1. Animal Preparation:
-
A rat is anesthetized, and a steel rod is inserted through the brain and spinal cord to destroy the central nervous system (pithing).
-
The animal is artificially ventilated.
-
A catheter is inserted into a carotid artery to measure blood pressure, and another is placed in a jugular vein for drug administration.
2. Experimental Procedure:
-
A stable baseline blood pressure is established.
-
The α2-adrenoceptor agonist B-HT 933 is administered intravenously to induce a pressor response.
-
Once the response to the agonist is stable, the antagonist (e.g., Imiloxan) is administered.
-
The degree to which the antagonist reduces the pressor response to the agonist is measured.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: α2B-Adrenoceptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding and functional assays demonstrate postsynaptic alpha 2-receptors on proximal tubules of rat and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]yohimbine and [3H]idazoxan bind to different sites on rabbit forebrain and kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postsynaptic alpha 1- and alpha 2-adrenoceptors in the circulatory system of the pithed rat: selective stimulation of the alpha 2-type by B-HT 933 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Imiloxan Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the proper disposal of Imiloxan hydrochloride, ensuring the safety of personnel and the environment, are outlined below. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound be managed as hazardous chemical waste. Adherence to federal, state, and local regulations is crucial for the compliant disposal of this and other pharmaceutical compounds. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2][3][4].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory[7]. This area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][6] This is to prevent contamination of water supplies and harm to aquatic life[1][2].
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company for proper treatment, which typically involves incineration for pharmaceutical waste[4][9].
-
The precautionary statement P501 for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]
-
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Hazardous Waste Accumulation | Laboratories should not accumulate more than 55 gallons of hazardous waste at any one time[6][7]. |
| Maximum Acutely Hazardous Waste (P-listed) Accumulation | For acutely toxic chemical waste (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated[7]. While this compound is not explicitly P-listed in the search results, its high aquatic toxicity warrants careful management of accumulated quantities. |
Experimental Protocols
Currently, there are no specific experimental protocols for the chemical neutralization or degradation of this compound as a means of disposal found in the provided search results. The standard and required procedure is collection and disposal by a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound|81167-22-8|MSDS [dcchemicals.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Imiloxan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Imiloxan hydrochloride, a potent and selective α2B-adrenoceptor antagonist. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While one safety data sheet (SDS) indicates no available data for hazard classification, it is prudent to handle this compound with care, assuming potential hazards in the absence of complete information[2]. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended personal protective equipment for handling this compound, based on a conservative approach to the available safety data.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A lab coat or a disposable gown. | Provides a barrier against accidental spills and contamination of personal clothing[3][4]. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. Use a dust mask if there is a risk of generating dust. | Minimizes inhalation of airborne particles. A full respiratory protection program should be implemented if engineering controls are insufficient[4]. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound should be stored desiccated at room temperature[5]. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C[6].
2. Preparation and Use:
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust. If working with a powder, use appropriate tools and techniques to minimize aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn[1].
-
Do not eat, drink, or smoke in the handling area[1].
3. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to aquatic life[1].
-
Waste Categorization: All materials contaminated with this compound should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain. Follow all federal, state, and local regulations for hazardous waste disposal[7][8].
-
Decontamination: Decontaminate all work surfaces and equipment after use.
Handling Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
- 1. This compound|81167-22-8|MSDS [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. Personal protective equipment for the handling of hazardous drugs - ILAPHAR | Revista de la OFIL [ilaphar.org]
- 4. gerpac.eu [gerpac.eu]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
